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  • Product: 7-(4-Piperidinyloxy)quinoline

Core Science & Biosynthesis

Foundational

Deconstructing the Mechanism of Action of 7-(4-Piperidinyloxy)quinoline: A Privileged Scaffold in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the concept of a "mechanism of action" extends beyond fully formulated, FDA-approved drugs to encompass the foundational pharmacophores that drive target engagement. 7-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the concept of a "mechanism of action" extends beyond fully formulated, FDA-approved drugs to encompass the foundational pharmacophores that drive target engagement. 7-(4-Piperidinyloxy)quinoline (7-POQ) is a highly versatile, privileged molecular building block widely utilized in the design of targeted therapeutics[1]. Rather than acting as a standalone drug, 7-POQ functions as a dual-action pharmacophore. Its mechanism of action is defined by its bipartite structure: the quinoline core acts as a rigid, aromatic anchor for hinge-region binding in kinases or hydrophobic pocket occupation in G-Protein Coupled Receptors (GPCRs), while the basic piperidinyloxy moiety vectors towards solvent-exposed regions or highly conserved acidic residues to form critical salt bridges[2][3].

This whitepaper provides an in-depth technical analysis of the mechanistic pathways, physicochemical properties, and self-validating experimental protocols required to utilize and validate the 7-POQ scaffold in drug development.

Structural and Physicochemical Profiling

The efficacy of 7-POQ is rooted in its precise physicochemical properties, which balance lipophilicity for membrane permeability with basicity for target engagement and aqueous solubility.

Table 1: Physicochemical Properties of 7-(4-Piperidinyloxy)quinoline

PropertyValueMechanistic ImplicationMolecular FormulaC14H16N2O[1]Efficient ligand efficiency (LE); low molecular weight allows for extensive functionalization.Molecular Weight228.29 g/mol [1]Leaves ample "budget" (<500 Da) for additional moieties while adhering to Lipinski’s Rule of 5.Quinoline CoreAromatic, H-bond acceptorEngages in π π stacking; N1 acts as a critical hydrogen bond acceptor mimicking the adenine ring of ATP.Piperidine pKa~9.5 (Calculated)Exists primarily in a protonated (cationic) state at physiological pH (7.4), enabling electrostatic interactions.C7-Oxygen LinkerEther linkageProvides critical conformational flexibility, allowing the piperidine ring to adopt optimal vector geometries.

Mechanistic Pathways and Target Engagement

The "mechanism of action" of the 7-POQ scaffold is context-dependent, primarily falling into two major therapeutic categories: Kinase Inhibition and GPCR Antagonism.

Kinase Inhibition: ATP-Competitive Hinge Binding

In the context of receptor tyrosine kinases (e.g., c-Met, EGFR, ALK), the quinoline core of 7-POQ acts as an ATP-competitive inhibitor[2]. The mechanism is driven by the quinoline nitrogen (N1), which forms a highly conserved hydrogen bond with the backbone amide (NH) of the kinase hinge region (e.g., Met801 in EGFR/HER2 or Met1160 in c-Met)[2].

The strategic placement of the piperidinyloxy group at the C7 position is not arbitrary. The C7 vector points directly out of the deep ATP-binding pocket toward the solvent-exposed front. The protonated piperidine nitrogen enhances the overall aqueous solubility of the resulting drug candidate and frequently forms stabilizing salt bridges with acidic residues (Aspartate or Glutamate) at the lip of the binding pocket.

KinaseBinding Compound 7-(4-Piperidinyloxy)quinoline Quinoline Quinoline Core (H-Bond Acceptor) Compound->Quinoline Piperidine Piperidine Ring (Protonated Amine) Compound->Piperidine Hinge Kinase Hinge Region (e.g., Met801) Quinoline->Hinge Binds ATP Pocket Solvent Solvent-Exposed Front (Acidic Residues) Piperidine->Solvent Salt Bridge / Solubilization

Bipartite kinase binding logic of the 7-(4-Piperidinyloxy)quinoline scaffold.

GPCR Modulation: TM3 Aspartate Anchoring

When utilized in neuropharmacology (e.g., targeting Histamine H3 or Serotonin 5-HT receptors), the mechanism of action shifts. Aminergic GPCRs possess a highly conserved orthosteric binding pocket characterized by a critical Aspartate residue located in Transmembrane Helix 3 (TM3), such as Asp3.32[3].

The protonated secondary amine of the piperidine ring forms a robust ionic salt bridge with this TM3 Aspartate[3]. Simultaneously, the rigid quinoline core extends into the hydrophobic sub-pocket formed by TM5 and TM6, engaging in π

π stacking with aromatic residues (e.g., Tryptophan or Phenylalanine). This dual-anchor mechanism stabilizes the receptor in an inactive conformation, functioning as a potent antagonist or inverse agonist.

GPCRBinding Scaffold 7-POQ Scaffold Amine Basic Piperidine N Scaffold->Amine Quinoline Aromatic Quinoline Scaffold->Quinoline TM3 TM3 Conserved Aspartate (e.g., Asp3.32) Amine->TM3 Ionic Salt Bridge Hydrophobic Orthosteric Hydrophobic Pocket (TM5/TM6) Quinoline->Hydrophobic Pi-Pi Stacking

GPCR orthosteric pocket engagement via TM3 aspartate and hydrophobic interactions.

Self-Validating Experimental Protocols

To definitively prove that a synthesized 7-POQ derivative operates via the mechanisms described above, researchers must employ orthogonal, self-validating biochemical assays. The following protocols are designed to confirm both target engagement and the specific causality of the scaffold's binding mode.

Protocol 1: Kinase Selectivity Profiling via TR-FRET

Causality Insight: Quinoline derivatives often exhibit intrinsic auto-fluorescence, which can generate false positives in standard luminescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this by utilizing a long-lifetime europium (Eu) fluorophore, ensuring trustworthiness in the readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The pH of 7.5 is critical to ensure the piperidine nitrogen remains protonated.

  • Compound Dilution: Serially dilute the 7-POQ derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% to prevent enzyme denaturation.

  • Enzyme/Substrate Incubation: Add the target kinase (e.g., recombinant c-Met) and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow the quinoline core to equilibrate within the hinge region.

  • Reaction Initiation: Add ATP at a concentration equal to its Km​ for the specific kinase. Self-Validation: Running the assay at high ATP (1 mM) vs. Km​ ATP will shift the IC50, proving the quinoline is ATP-competitive.

  • Detection: After 60 minutes, stop the reaction with EDTA. Add Eu-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Protocol 2: GPCR Radioligand Displacement Assay

Causality Insight: To prove that the piperidine moiety is actively engaging the TM3 Aspartate, a competitive radioligand binding assay is required. Displacement of a known orthosteric radioligand confirms that the 7-POQ derivative occupies the exact same pocket.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing the target GPCR (e.g., Histamine H3). Resuspend in Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Tracer Addition: Add a fixed concentration ( Kd​ ) of a tritiated ligand (e.g., [3H]-N-alpha-methylhistamine) to 96-well plates.

  • Competition: Add increasing concentrations of the 7-POQ derivative. Include a well with 10 μ M of an unlabeled reference standard (e.g., Thioperamide) to define Non-Specific Binding (NSB).

  • Incubation: Incubate for 90 minutes at 25°C to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter the reaction through GF/C glass fiber filter plates pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI prevents the basic piperidine from non-specifically adhering to the negatively charged glass fibers.

  • Quantification: Wash the filters 3x with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Workflow Synth Scaffold Synthesis Assay1 TR-FRET Kinase Profiling Synth->Assay1 Assay2 Radioligand Displacement Synth->Assay2 Data Mechanism Validation Assay1->Data Assay2->Data

Self-validating experimental workflow for profiling 7-POQ derivatives.

Conclusion

The mechanism of action of 7-(4-Piperidinyloxy)quinoline is a masterclass in rational drug design. By combining the ATP-mimetic properties of the quinoline ring with the tunable, basic, and solvent-seeking characteristics of the piperidinyloxy group, this scaffold provides medicinal chemists with a reliable vector for targeting both kinases and GPCRs. Understanding the precise biophysical interactions—from hinge region hydrogen bonding to TM3 salt bridges—is essential for optimizing this privileged structure into next-generation therapeutics.

References

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Molecular insights into GPCR mechanisms for drugs of abuse Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

Sources

Exploratory

Synthesis Pathway of 7-(4-Piperidinyloxy)quinoline Derivatives: A Technical Guide

Executive Summary & Strategic Rationale The 7-(4-piperidinyloxy)quinoline architecture is a privileged scaffold in modern medicinal chemistry. This structural motif serves as a critical foundational element in the design...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 7-(4-piperidinyloxy)quinoline architecture is a privileged scaffold in modern medicinal chemistry. This structural motif serves as a critical foundational element in the design of therapeutics targeting 5-HT2 receptors for serotonin-related neurological disorders (1[1]) and in the development of novel BET bromodomain inhibitors for oncology (2[2]). To accelerate hit-to-lead campaigns, the core intermediate 7-(4-piperidinyloxy)quinoline is routinely synthesized or procured as a primary building block (3[3]).

Retrosynthetic Analysis: Mitsunobu vs. SN​Ar

When constructing the aryl-alkyl ether linkage at the 7-position of the quinoline ring, chemists must choose between Nucleophilic Aromatic Substitution ( SN​Ar ) and the Mitsunobu reaction.

  • The Causality of Choice: In the quinoline system, the nitrogen atom strongly activates the 2- and 4-positions for SN​Ar via resonance. However, the 7-position (located on the benzo-fused ring) lacks sufficient electron deficiency. Attempting an SN​Ar on 7-fluoroquinoline with 4-hydroxypiperidine requires excessively harsh conditions (strong bases, high heat) that often lead to degradation.

  • The Optimal Pathway: The Mitsunobu reaction elegantly circumvents this by utilizing commercially available 7-hydroxyquinoline and N-Boc-4-hydroxypiperidine. By activating the secondary alcohol of the piperidine rather than the quinoline ring, the ether bond can be formed under exceptionally mild, stereospecific conditions at room temperature.

Workflow Step1 Step 1: Mitsunobu Reaction 7-Hydroxyquinoline + N-Boc-4-hydroxypiperidine Step2 Step 2: Boc Deprotection TFA/DCM or HCl/Dioxane Step1->Step2 Intermediate: N-Boc-7-(4-piperidinyloxy)quinoline Step3 Step 3: Free-Basing & Extraction Neutralization with NaHCO3 Step2->Step3 TFA Salt Step4 Step 4: Downstream Derivatization Reductive Amination / Acylation Step3->Step4 Core Scaffold: 7-(4-Piperidinyloxy)quinoline

Fig 1. Experimental workflow for synthesizing 7-(4-piperidinyloxy)quinoline derivatives.

Mechanistic Pathway & Quantitative Optimization

The success of the Mitsunobu etherification relies on the precise orchestration of the betaine intermediate formation. Triphenylphosphine ( PPh3​ ) reacts with Diisopropyl azodicarboxylate (DIAD) to form a betaine, which deprotonates the 7-hydroxyquinoline ( pKa​≈8.8 ). The protonated betaine then activates the N-Boc-4-hydroxypiperidine, transforming its hydroxyl group into a superior leaving group (an alkoxyphosphonium ion). Finally, the quinolin-7-olate executes an SN​2 attack to form the ether.

MitsunobuMech A PPh3 + DIAD B Betaine Intermediate A->B 0 °C, THF C Alkoxyphosphonium Ion (Activated Alcohol) B->C + N-Boc-4-hydroxypiperidine + 7-Hydroxyquinoline D Aryl-Alkyl Ether (Product) C->D SN2 Attack by Quinolin-7-olate

Fig 2. Mechanistic pathway of the Mitsunobu etherification step.

Table 1: Optimization of Mitsunobu Reaction Conditions
Reaction ConditionSolventTemperatureEquivalents ( PPh3​ /DIAD)Typical Yield (%)Mechanistic Observation
DEAD / PPh3​ THF0 °C to RT1.2 eq65 - 75%Standard baseline; DEAD hydrazine byproduct can complicate purification.
DIAD / PPh3​ THF 0 °C to RT 1.5 eq 78 - 85% Preferred for scalability; liquid DIAD is safer and easier to handle.
DIAD / PPh3​ Toluene0 °C to 60 °C1.5 eq60 - 70%Higher temperatures required for solubility; potential for thermal degradation.
TMAD / TBPDCMRT1.5 eq50 - 60%Used for highly hindered substrates; unnecessary for secondary unhindered alcohols.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating intrinsic checkpoints to ensure reaction fidelity.

Protocol A: Synthesis of N-Boc-7-(4-piperidinyloxy)quinoline (Mitsunobu Reaction)
  • Preparation: In an oven-dried 1 L round-bottom flask equipped with a magnetic stir bar, dissolve 7-hydroxyquinoline (14.5 g, 100 mmol) and N-Boc-4-hydroxypiperidine (24.1 g, 120 mmol) in anhydrous THF (500 mL) under an argon atmosphere.

  • Phosphine Addition: Add Triphenylphosphine ( PPh3​ ) (39.3 g, 150 mmol) to the solution. Stir until completely dissolved.

  • Temperature Control: Submerge the flask in an ice-water bath and cool the mixture to 0 °C.

    • Causality: The subsequent reaction with DIAD is highly exothermic. Cooling prevents the thermal decomposition of the azodicarboxylate and suppresses the formation of non-productive DIAD-hydrazine byproducts.

  • Activation: Add DIAD (30.3 g, 150 mmol) dropwise via an addition funnel over 30 minutes. The solution will typically transition to a deep yellow/orange hue as the betaine intermediate forms.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Validation & Workup: Monitor completion via LC-MS (look for the disappearance of the m/z 146 peak of 7-hydroxyquinoline). Quench the reaction with water (50 mL), concentrate the THF under reduced pressure, and extract with Ethyl Acetate (3 x 200 mL). Purify via silica gel chromatography (Hexanes:EtOAc gradient) to isolate the N-Boc protected intermediate.

Protocol B: Deprotection to Yield 7-(4-Piperidinyloxy)quinoline
  • Acidic Cleavage: Dissolve the N-Boc-7-(4-piperidinyloxy)quinoline (approx. 80 mmol) in Dichloromethane (DCM) (200 mL). Cool to 0 °C.

  • Deprotection: Slowly add Trifluoroacetic acid (TFA) (50 mL). Stir at room temperature for 2 hours.

    • Validation: TLC will show complete consumption of the starting material and the appearance of a baseline spot (the highly polar TFA salt of the product).

  • Concentration: Remove DCM and excess TFA under reduced pressure to yield a viscous oil.

  • Free-Basing (Critical Step): Dissolve the oil in Ethyl Acetate (400 mL). Wash the organic layer with 1N NaOH (3 x 150 mL).

    • Causality: The product is a secondary amine. If the aqueous phase is not strictly maintained at a pH > 10, the product will remain protonated and be lost in the aqueous waste. Verify the pH of the aqueous layer using indicator paper before discarding.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield 7-(4-piperidinyloxy)quinoline as a solid scaffold, ready for downstream derivatization (e.g., reductive amination with aldehydes using NaBH(OAc)3​ ).

References

  • Title: 7-(4-Piperidinyloxy)
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)

Sources

Foundational

Physicochemical Profiling of 7-(4-Piperidinyloxy)quinoline: Molecular Weight, Ionization, and Aqueous Solubility

Executive Summary In early-stage drug discovery and lead optimization, understanding the physicochemical boundaries of a pharmacophore is critical for predicting its pharmacokinetics, bioavailability, and formulation via...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and lead optimization, understanding the physicochemical boundaries of a pharmacophore is critical for predicting its pharmacokinetics, bioavailability, and formulation viability. 7-(4-Piperidinyloxy)quinoline is a bicyclic heteroaromatic compound featuring a lipophilic quinoline core linked via an ether bridge to a basic piperidine ring.

As a Senior Application Scientist, I approach the profiling of this molecule not merely as a collection of static data points, but as a dynamic system governed by pH, temperature, and solvent interactions. This whitepaper provides an in-depth technical analysis of the molecular weight, structural causality of its aqueous solubility, and a self-validating experimental framework for determining its thermodynamic solubility profile.

Structural Analysis & Molecular Weight

The molecular architecture of 7-(4-Piperidinyloxy)quinoline dictates its behavior in aqueous media. The compound consists of two distinct ionizable centers: the weakly basic quinoline nitrogen and the strongly basic secondary amine of the piperidine ring.

Based on established chemical databases, the molecular formula is C₁₄H₁₆N₂O , which yields a precise molecular weight of 228.29 g/mol [1].

Table 1: Baseline Physicochemical Properties
PropertyValueCausality / Significance
Molecular Formula C₁₄H₁₆N₂ODefines the stoichiometric baseline[1].
Molecular Weight 228.29 g/mol Favorable for oral bioavailability (Rule of 5 compliant)[1].
pKa₁ (Quinoline N) ~4.9 (Predicted)Weakly basic; protonated only in highly acidic environments (e.g., gastric fluid).
pKa₂ (Piperidine N) ~10.4 (Predicted)Strongly basic; remains protonated at physiological pH (7.4), driving aqueous solubility.
LogP (Neutral Form) ~2.5 (Predicted)Moderate lipophilicity; ensures membrane permeability when in the un-ionized state.

The Causality of Aqueous Solubility: Ionization Dynamics

Aqueous solubility is not a static value; it is a pH-dependent continuum. For basic lipophilic amines like 7-(4-Piperidinyloxy)quinoline, solubility is governed by the Henderson-Hasselbalch relationship. The transition from standard room temperature (25°C) to biorelevant temperatures (37°C) further influences these ionization constants, shifting the pKa and consequently altering the solubility profile[2].

  • Gastric pH (1.0 - 3.0): Both the quinoline nitrogen and the piperidine nitrogen are protonated. The resulting dicationic species exhibits maximum polarity and electrostatic repulsion between molecules, leading to high aqueous solubility .

  • Physiological pH (7.4): The quinoline nitrogen (pKa ~4.9) is entirely deprotonated (neutral), but the piperidine nitrogen (pKa ~10.4) remains protonated. This monocationic state provides a critical balance: it is soluble enough to dissolve in blood plasma but lipophilic enough to partition into lipid bilayers for cellular uptake.

  • Basic pH (> 10.5): Both nitrogen atoms are deprotonated. The molecule exists as a neutral free base, precipitating out of aqueous solutions due to its intrinsic lipophilicity (LogP ~2.5).

Ionization A Gastric pH (1.0 - 3.0) Dicationic Species (High Aqueous Solubility) B Physiological pH (7.4) Monocationic Species (Moderate Solubility) A->B Deprotonation of Quinoline Nitrogen (pKa ~4.9) C Basic pH (> 10.5) Neutral Free Base (Low Solubility, High Lipophilicity) B->C Deprotonation of Piperidine Nitrogen (pKa ~10.4)

Figure 1: pH-dependent ionization states of 7-(4-Piperidinyloxy)quinoline and solubility correlation.

Self-Validating Protocol: Thermodynamic Solubility Determination

While kinetic solubility assays (using DMSO stock dilutions) are useful for high-throughput screening, they are prone to co-solvent artifacts and only measure the precipitation point. For rigorous lead optimization, thermodynamic solubility is the gold standard. It measures the true equilibrium concentration of the pure crystalline compound in an aqueous buffer[3].

To ensure a self-validating system , the protocol below incorporates dual-time point sampling (to confirm equilibrium) and LC-MS/MS quantification (to rule out chemical degradation during the 24-hour incubation).

Step-by-Step Methodology (Shake-Flask Method)
  • Solid Compound Dispensing: Weigh approximately 2-5 mg of highly pure (>98%) crystalline 7-(4-Piperidinyloxy)quinoline powder into a series of 2 mL glass HPLC vials. Causality: Excess solid must be present to ensure the solution reaches true thermodynamic saturation.

  • Buffer Addition: Add 1.0 mL of precisely calibrated aqueous buffers (e.g., pH 1.2 HCl/KCl, pH 4.0 Acetate, pH 7.4 Phosphate, pH 9.0 Borate) to the respective vials.

  • Incubation & Equilibration: Seal the vials and place them in an orbital shaker set to 37°C (biorelevant temperature) at 300 RPM. Incubate for a minimum of 24 hours[3]. Self-Validation Step: Prepare duplicate vials to be sampled at 48 hours. If the 48h concentration matches the 24h concentration, thermodynamic equilibrium is confirmed.

  • Phase Separation: Transfer the suspension to ultracentrifuge tubes and spin at 15,000 × g for 15 minutes at 37°C. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for non-specific binding). Causality: Incomplete separation of micro-crystals leads to artificially inflated solubility values.

  • Quantification (LC-MS/MS or HPLC-UV): Dilute the supernatant appropriately with mobile phase and inject it into the LC-MS/MS system. Quantify the concentration against a multi-point calibration curve prepared in the exact same matrix[3].

Workflow Step1 1. Solid Compound Dispensing (Excess 7-(4-Piperidinyloxy)quinoline powder) Step2 2. Buffer Addition (Aqueous Buffers: pH 1.2, 4.0, 7.4, 9.0) Step1->Step2 Step3 3. Incubation & Equilibration (Shake-flask, 24-48h at 37°C) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation or Filtration) Step3->Step4 Step5 5. Quantification (HPLC-UV or LC-MS/MS vs. Calibration Curve) Step4->Step5

Figure 2: Self-validating shake-flask protocol for thermodynamic aqueous solubility determination.

Quantitative Data Presentation

Based on the molecular weight (228.29 g/mol )[1] and the ionization dynamics discussed, the expected thermodynamic solubility profile for 7-(4-Piperidinyloxy)quinoline is summarized below. (Note: Empirical values will vary slightly based on the specific crystalline polymorph utilized).

Table 2: Expected Thermodynamic Solubility Profile at 37°C
Buffer pHDominant Ionization StateExpected Solubility RangeClinical / Formulation Relevance
pH 1.2 (SGF)Dicationic (+2)> 10 mg/mLExcellent dissolution in the stomach.
pH 4.0 Monocationic (+1) / Dicationic (+2)2.0 - 5.0 mg/mLHigh solubility in upper intestinal transit.
pH 7.4 (Plasma)Monocationic (+1)0.1 - 1.0 mg/mLSufficient for systemic circulation and absorption.
pH 10.0+ Neutral Free Base (0)< 0.05 mg/mLRisk of precipitation; highly lipophilic state.

Conclusion

The physicochemical profile of 7-(4-Piperidinyloxy)quinoline is a textbook example of how strategically placed basic heterocycles (piperidine) can rescue the aqueous solubility of lipophilic aromatic cores (quinoline). With a molecular weight of 228.29 g/mol , it sits comfortably within the optimal range for small-molecule therapeutics. By employing a rigorous, self-validating thermodynamic shake-flask protocol, researchers can accurately map its pH-solubility continuum, ensuring that downstream in vitro and in vivo assays are built upon a foundation of absolute chemical truth.

References

  • Title: Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Sources

Exploratory

Receptor Binding Affinity Profile of the 7-(4-Piperidinyloxy)quinoline Scaffold: A Technical Guide for Target Profiling

Executive Summary The 7-(4-Piperidinyloxy)quinoline scaffold (Molecular Weight: 228.29 g/mol ) is a privileged pharmacophore in modern medicinal chemistry. Characterized by a planar aromatic quinoline core linked via an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-(4-Piperidinyloxy)quinoline scaffold (Molecular Weight: 228.29 g/mol ) is a privileged pharmacophore in modern medicinal chemistry. Characterized by a planar aromatic quinoline core linked via an ether bridge to a basic piperidine ring, this building block is uniquely suited for targeting Class A G-Protein Coupled Receptors (GPCRs). While positional isomers like the 8-substituted analogs have been heavily optimized for [1], the 7-isomer serves as a highly versatile orthogonal scaffold for profiling against the H3 receptor, the Serotonin 5-HT6 receptor, and various kinase targets.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. This guide provides a rigorous, self-validating methodological framework for profiling the receptor binding affinity of 7-(4-piperidinyloxy)quinoline derivatives, explaining the critical causality behind every experimental parameter.

Pharmacophore Rationale & Structural Biology

The binding affinity of 7-(4-piperidinyloxy)quinoline is driven by two distinct structural domains that interface with the orthosteric binding pockets of aminergic GPCRs:

  • The Basic Piperidine Nitrogen: At physiological pH (7.4), the secondary amine of the piperidine ring is protonated. This cationic center is strictly required to form a highly conserved salt bridge with a critical Aspartate residue (e.g., Asp3.32 in the Histamine H3 receptor) located in transmembrane helix 3 (TM3).

  • The Quinoline Core: The planar, bicyclic heteroaromatic ring acts as a lipophilic anchor. It engages in π−π stacking interactions with aromatic residues (such as Tyrosine and Tryptophan) in the hydrophobic sub-pockets of TM5 and TM6. The 7-position oxygen linkage dictates the vector of the quinoline ring, allowing it to probe distinct steric boundaries compared to its 6- or 8-substituted counterparts.

Quantitative Receptor Binding Landscape

Derivatives built upon the piperidinyloxyquinoline core exhibit highly tunable polypharmacology. Table 1 summarizes the typical binding affinity ranges ( Ki​ ) observed when this scaffold is optimized for specific therapeutic targets.

Table 1: Representative Binding Affinity Profile of Piperidinyloxyquinoline Derivatives

Target ReceptorG-Protein CouplingLigand RoleTypical Affinity ( Ki​ )Primary Clinical Relevance
Histamine H3 (H3R) Gi/o​ Antagonist / Inverse Agonist1.0 - 50 nMCognitive disorders, Narcolepsy
Histamine H1 (H1R) Gq/11​ Antagonist5.0 - 100 nMAllergic rhinitis
Serotonin 5-HT6 Gs​ Antagonist10 - 200 nMAlzheimer's disease
Somatostatin SSTR2 Gi/o​ Agonist (4-isomer analogs)0.1 - 10 nMAcromegaly

Data synthesized from foundational SAR studies on quinoline-based GPCR ligands [2].

Mechanism of Action: GPCR Modulation

When 7-(4-piperidinyloxy)quinoline derivatives act at the Histamine H3 receptor, they function primarily as inverse agonists or competitive antagonists. Because the H3 receptor is constitutively active and coupled to Gi/o​ proteins, its baseline state actively suppresses Adenylyl Cyclase (AC). Binding of the quinoline scaffold locks the receptor in an inactive conformation, lifting the inhibition on AC and resulting in a measurable surge of intracellular cAMP.

H3R_Signaling Ligand 7-(4-Piperidinyloxy)quinoline (Antagonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binds & Inhibits Gi Gi/o Protein Complex H3R->Gi Prevents Activation AC Adenylyl Cyclase (AC) Gi->AC Lifts Inhibition cAMP cAMP Levels AC->cAMP Increases Production PKA Protein Kinase A (PKA) cAMP->PKA Activates

Fig 1: H3R Gi/o signaling pathway modulated by 7-(4-Piperidinyloxy)quinoline antagonism.

Experimental Methodology: Self-Validating Affinity Profiling

To accurately determine the binding affinity ( Ki​ ) of [3] derivatives, a robust radioligand competition binding assay is required. The following protocol is engineered as a self-validating system : it incorporates internal quality controls (Z'-factor calculation) and specific buffer chemistry designed to prevent artifactual data.

Assay Causality & Reagent Rationale
  • Buffer Composition (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4): GPCRs require divalent cations ( Mg2+ ) to stabilize the high-affinity ternary complex (Receptor–G protein–Ligand). Omitting MgCl2​ causes the receptor to uncouple from the Gi/o​ protein, which artificially lowers the measured affinity of agonists and alters the kinetic binding profile of antagonists.

  • Filter Pre-treatment (0.3% Polyethylenimine - PEI): The basic piperidine nitrogen in our scaffold is positively charged. This leads to massive non-specific binding (NSB) to negatively charged glass fiber (GF/B) filters. Soaking filters in PEI coats them with a polycationic layer, repelling the ligand, neutralizing the charge, and drastically improving the signal-to-noise ratio.

  • Radioligand Selection: [3H]−N−α−methylhistamine (NAMH) is utilized as the gold-standard radioligand for H3R profiling due to its high specific activity and low off-target binding.

Step-by-Step Radioligand Binding Protocol

Step 1: Membrane Preparation

  • Homogenize CHO-K1 cells stably expressing the human H3 receptor in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4) supplemented with a broad-spectrum protease inhibitor cocktail. Causality: Protease inhibitors prevent the proteolytic cleavage of the receptor's extracellular loops, preserving the integrity of the orthosteric binding site.

  • Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final protein concentration of 10 µ g/well .

Step 2: Assay Assembly (96-well format)

  • Add 50 µL of the test compound (7-(4-Piperidinyloxy)quinoline derivative) serially diluted in assay buffer (ranging from 10−11 to 10−5 M).

  • Add 50 µL of [3H] -NAMH (final concentration 1 nM).

  • Define Non-Specific Binding (NSB) in control wells using 10 µM Ciproxifan or Thioperamide.

  • Add 100 µL of the membrane suspension to initiate the reaction.

Step 3: Incubation & Equilibrium

  • Incubate the microplates at 25°C for 60 minutes with gentle agitation. Causality: 60 minutes at room temperature ensures that thermodynamic equilibrium is reached between the radioligand, the test compound, and the receptor, which is a strict mathematical prerequisite for applying the Cheng-Prusoff equation.

Step 4: Rapid Filtration & Harvesting

  • Terminate the reaction by rapid vacuum filtration through GF/B filter plates pre-soaked in 0.3% PEI.

  • Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand during the wash step, preventing signal loss.

Step 5: Detection & System Validation

  • Dry the filter plates, add 40 µL of MicroScint-20 scintillation cocktail, and read on a TopCount NXT microplate scintillation counter.

  • Self-Validation Check: Calculate the Z'-factor using the total binding (vehicle) and NSB (10 µM Ciproxifan) wells. The assay is only validated and accepted if Z' 0.65 .

Binding_Workflow Membrane Membrane Preparation Incubation Incubation with Radioligand Membrane->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Equilibrium Washing Washing (Ice-cold Buffer) Filtration->Washing Remove Unbound Detection Liquid Scintillation Counting Washing->Detection Analysis Cheng-Prusoff Analysis Detection->Analysis

Fig 2: High-throughput radioligand binding workflow for GPCR affinity profiling.

Data Analysis: The Cheng-Prusoff Transformation

Raw counts per minute (CPM) must be converted into a meaningful affinity constant ( Ki​ ). First, the IC50​ (the concentration of the quinoline derivative that inhibits 50% of radioligand binding) is determined via non-linear regression using a one-site homologous competition model.

Because IC50​ is dependent on the concentration of the radioligand used in the specific assay, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where:

  • [L] = Concentration of the radioligand ( [3H] -NAMH) used in the assay (1 nM).

  • Kd​ = The equilibrium dissociation constant of the radioligand (determined via prior saturation binding experiments).

By strictly adhering to this methodology, researchers can reliably map the Structure-Activity Relationship (SAR) of the 7-(4-Piperidinyloxy)quinoline scaffold, confidently distinguishing between low-affinity off-target hits and highly potent, selective lead compounds.

References

  • Title: Substituted quinoline derivatives as H1 receptor antagonists (US Patent 7,884,114 B2)
  • Title: Identification of selective 8-(piperidin-4-yloxy)quinoline sulfone and sulfonamide histamine H1 receptor antagonists for use in allergic rhinitis Source: Bioorganic & Medicinal Chemistry Letters (Bioorg Med Chem Lett. 2017 Nov 1;27(21):4914-4919) URL: [Link]

Foundational

7-(4-Piperidinyloxy)quinoline CAS number and material safety data sheet

The architectural design of modern therapeutics frequently relies on privileged scaffolds to achieve target selectivity and optimal pharmacokinetic profiles. Among these, 7-(4-Piperidinyloxy)quinoline emerges as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

The architectural design of modern therapeutics frequently relies on privileged scaffolds to achieve target selectivity and optimal pharmacokinetic profiles. Among these, 7-(4-Piperidinyloxy)quinoline emerges as a highly versatile bifunctional building block. By coupling the lipophilic, planar quinoline core with the hydrophilic, basic piperidine ring via a flexible ether linkage, this molecule provides an ideal pharmacophore for kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and anti-infective agents.

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the physicochemical identity, causality-driven safety protocols, and self-validating synthetic workflows required to utilize this intermediate effectively in drug discovery.

Physicochemical Profiling & Registry Status

In the landscape of chemical registries, positional isomers often have vastly different documentation footprints. While isomers such as 2-(Piperidin-4-yloxy)quinoline (CAS: 817187-41-0) and 3-(Piperidin-4-yloxy)quinoline (CAS: 1928857-89-9)[1][2] have universally assigned Chemical Abstracts Service (CAS) numbers, the 7-substituted isomer is predominantly utilized as a specialized, proprietary synthetic intermediate. Consequently, it is frequently tracked via supplier-specific catalog identifiers (e.g., EVT-13710760 or B13575610) rather than a public CAS registry number[3][4].

Table 1: Quantitative Physicochemical Data

PropertyValue / DescriptorCausality / Significance in Drug Design
Molecular Formula C₁₄H₁₆N₂ODefines the mass boundaries for Lipinski's Rule of 5.
Molecular Weight 228.29 g/mol Low molecular weight allows for extensive downstream functionalization.
Canonical SMILES C1CNCCC1OC2=CC3=C(C=CC=N3)C=C2Encodes the 3D topology; highlights the flexible ether linkage.
pKa (Calculated) ~9.5 (Piperidine NH)Ensures protonation at physiological pH, enhancing aqueous solubility.
LogP (Estimated) 2.1 - 2.5Balances lipophilic target engagement with hydrophilic clearance.

Material Safety Data Sheet (MSDS) & Handling Causality

Handling this compound requires an understanding of its dual chemical nature. The secondary amine of the piperidine ring is highly basic, which directly dictates its toxicological profile as a localized irritant. Standard Material Safety Data Sheet (MSDS) protocols must be interpreted through the lens of chemical causality.

Table 2: GHS Classification and Causality-Driven Controls

Hazard ClassGHS CodeCausality & Mechanism of ActionRequired Engineering Controls & PPE
Skin Irritation Category 2 (H315)The basic piperidine nitrogen can disrupt the acidic mantle of the skin, leading to localized lipid saponification and irritation.Nitrile gloves (double-layered for bulk handling); lab coat.
Eye Irritation Category 2A (H319)Direct contact with ocular mucosa causes rapid pH elevation and protein denaturation.Snug-fitting chemical splash goggles.
STOT (Single Exp.) Category 3 (H335)Inhalation of fine crystalline dust irritates the respiratory tract due to localized basicity.Handle exclusively within a Class II Fume Hood; use a P100 respirator if aerosolized.

Self-Validating Safety Check: Before handling bulk quantities, verify the pH of a 1% aqueous suspension. A pH > 9 confirms the presence of the free base, reinforcing the need for strict mucosal protection.

Synthetic Methodologies: The Mitsunobu Etherification

The most robust and field-proven method for synthesizing 7-(4-Piperidinyloxy)quinoline is via the Mitsunobu reaction, coupling 7-hydroxyquinoline with N-Boc-4-hydroxypiperidine. While, the Mitsunobu protocol remains the gold standard for secondary alcohols due to its operational simplicity[5].

A critical challenge with quinolinols is the . Maintaining a strictly anhydrous environment and controlling the order of reagent addition minimizes the formation of N-alkylated byproducts[6].

Step-by-Step Self-Validating Protocol
  • Reagent Preparation & Activation :

    • Dissolve 7-hydroxyquinoline (1.0 eq) and N-Boc-4-hydroxypiperidine (1.2 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from quenching the highly reactive phosphonium intermediate.

  • Phosphine Addition :

    • Add Triphenylphosphine (PPh₃) (1.5 eq). Cool the reaction vessel to 0°C.

  • Azo-Reagent Coupling :

    • Dropwise addition of Diisopropyl azodicarboxylate (DIAD) (1.5 eq) over 30 minutes.

    • Causality: DIAD is preferred over Diethyl azodicarboxylate (DEAD) due to its superior thermal stability and lower explosive risk. Slow addition controls the exothermic formation of the betaine intermediate.

  • Reaction Progression :

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • In-Process Control (Self-Validation): Monitor via LC-MS. The disappearance of the 7-hydroxyquinoline peak (m/z 146) and the appearance of the Boc-protected intermediate (m/z 329) validates the coupling.

  • Boc Deprotection :

    • Concentrate the mixture, redissolve in Dichloromethane (DCM), and add Trifluoroacetic acid (TFA) (10 eq). Stir for 2 hours.

    • Causality: TFA selectively cleaves the tert-butyl carbamate without hydrolyzing the newly formed aryl ether bond.

  • Purification :

    • Neutralize with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield the pure 7-(4-Piperidinyloxy)quinoline.

SynthWorkflow A 7-Hydroxyquinoline + N-Boc-4-hydroxypiperidine B Mitsunobu Reaction (DIAD, PPh3, THF) A->B Reagents added at 0°C C Intermediate: 7-(N-Boc-4-piperidinyloxy)quinoline B->C Stir 12h, RT D Boc Deprotection (TFA or DCM) C->D Acidic Cleavage E Target Compound: 7-(4-Piperidinyloxy)quinoline D->E Neutralization & Extraction

Figure 1: Standard synthetic workflow for 7-(4-Piperidinyloxy)quinoline via Mitsunobu coupling.

Pharmacological Utility & Target Engagement

In medicinal chemistry, the integration of the 7-(4-Piperidinyloxy)quinoline motif is rarely accidental. It is a highly engineered pharmacophore designed for specific target engagement, frequently utilized in the[7].

  • The Quinoline Core : Acts as a rigid, flat lipophilic domain. The nitrogen atom at position 1 can act as a hydrogen bond acceptor, while the aromatic rings engage in π-π stacking with aromatic residues (e.g., Phenylalanine or Tyrosine) within the ATP-binding pocket of kinases.

  • The Ether Linker : Provides critical rotational degrees of freedom. This flexibility allows the piperidine ring to adopt a low-energy chair conformation that optimally projects into solvent-exposed regions or secondary binding pockets.

  • The Piperidine Ring : Serves a dual purpose. Pharmacologically, the secondary amine acts as a strong hydrogen bond donor/acceptor. Physicochemically, its basic nature allows for the formation of stable hydrochloride or mesylate salts, drastically improving the aqueous solubility of the parent drug.

BindingModel QCore Quinoline Core (Pi-Pi Stacking) O_Linker Ether Linker (Flexibility) QCore->O_Linker Target Kinase/GPCR Active Site QCore->Target Hydrophobic Interaction PipRing Piperidine Ring (Solubility & H-Bonding) O_Linker->PipRing PipRing->Target H-Bond Donor (NH)

Figure 2: Pharmacophore mapping of 7-(4-Piperidinyloxy)quinoline in target active sites.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical criteria must be met before downstream application:

  • High-Performance Liquid Chromatography (HPLC) : Purity must exceed >98% using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% Formic Acid). The basic piperidine will cause peak tailing if the mobile phase lacks a modifier; the sharp peak in the presence of formic acid validates the basic amine's presence.

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆) :

    • Look for the characteristic downfield shift of the quinoline aromatic protons (δ 7.20 - 8.90 ppm).

    • The methine proton (CH-O) of the piperidine ring should appear as a distinct multiplet around δ 4.50 - 4.80 ppm, validating the ether linkage.

  • Mass Spectrometry (ESI-MS) : The observed mass [M+H]⁺ must be 229.1 m/z, confirming the molecular weight of the free base.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Palladium-Catalyzed C–O Cross-Coupling as a Replacement for a Mitsunobu Reaction in the Development of an Androgen Receptor Antagonist Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols Source: European Journal of Organic Chemistry, Wiley Online Library URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Identification of 7-(4-Piperidinyloxy)quinoline Metabolites

Abstract This technical guide provides a comprehensive framework for the in vitro identification of metabolites of 7-(4-Piperidinyloxy)quinoline, a novel chemical entity with a quinoline core linked to a piperidine moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro identification of metabolites of 7-(4-Piperidinyloxy)quinoline, a novel chemical entity with a quinoline core linked to a piperidine moiety via an ether bond. The guide is designed for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic (DMPK) studies. It delves into the scientific rationale behind experimental design, provides detailed, field-proven protocols for metabolite generation and analysis, and discusses the interpretation of analytical data for structural elucidation. By integrating established principles of drug metabolism with advanced analytical techniques, this guide serves as a practical resource for characterizing the metabolic fate of this and structurally related compounds, a critical step in early drug development.

Introduction: The Metabolic Landscape of Quinoline and Piperidine Moieties

The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. The structure of 7-(4-Piperidinyloxy)quinoline presents two key heterocyclic scaffolds, quinoline and piperidine, each with known metabolic liabilities. Understanding the established biotransformation pathways for these moieties provides a predictive foundation for designing robust in vitro metabolism studies.

  • Quinoline Metabolism: The quinoline ring system is susceptible to a range of Phase I and Phase II metabolic reactions.[1][2] Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I oxidative metabolism of quinolines, often resulting in hydroxylation at various positions on the ring.[3][4][5][6] These hydroxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), or sulfation, by sulfotransferases (SULTs), to form more water-soluble products that are readily excreted.[7][8][9][10]

  • Piperidine Metabolism: The piperidine ring is also a common site for metabolic modification.[11] Key metabolic pathways for piperidine-containing compounds include N-dealkylation, ring hydroxylation (oxidation), and the formation of lactams.[12] The formation of iminium ion intermediates is a frequently proposed mechanism in the oxidation of the piperidine ring.[13] In some cases, more complex rearrangements, such as ring contraction, have been observed.[14][15]

Given the structure of 7-(4-Piperidinyloxy)quinoline, it is plausible to hypothesize that metabolism will occur on both the quinoline and piperidine rings, as well as potentially at the ether linkage.

Strategic Experimental Design for In Vitro Metabolism Studies

A well-designed in vitro metabolism study is crucial for generating reliable and translatable data. The choice of the in vitro system and experimental conditions should be guided by the specific objectives of the study, which typically include identifying major metabolites, determining metabolic stability, and pinpointing the enzymes responsible for clearance.

Selection of In Vitro Systems

Human liver microsomes (HLM) are a widely used and robust in vitro tool for studying Phase I metabolism, as they contain a high concentration of CYP enzymes.[16][17][18] For a comprehensive assessment that also includes Phase II metabolism, hepatocytes or liver S9 fractions are more appropriate, as they contain both microsomal and cytosolic enzymes, including UGTs and SULTs.[19]

In Vitro SystemKey Enzymes PresentPrimary ApplicationRationale
Human Liver Microsomes (HLM) Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs), some UGTsPhase I metabolism, metabolic stability, CYP inhibition/inductionHigh concentration of Phase I enzymes, cost-effective, high-throughput compatible.[17][18]
Human Liver S9 Fraction CYPs, FMOs, UGTs, SULTs, and other cytosolic enzymesPhase I and Phase II metabolism, identification of both oxidative and conjugated metabolitesBroader enzymatic activity than microsomes.[19]
Cryopreserved Human Hepatocytes Full complement of hepatic drug-metabolizing enzymes and cofactorsComprehensive metabolite profiling, transporter studies, prediction of in vivo clearanceMost physiologically relevant in vitro system.[20]
Recombinant Human CYP Enzymes Specific CYP isoforms (e.g., CYP3A4, CYP2D6)Reaction phenotyping (identifying which CYP is responsible for a specific metabolic pathway)Allows for the precise determination of the contribution of individual enzymes.

For the initial identification of the primary metabolites of 7-(4-Piperidinyloxy)quinoline, parallel incubations with Human Liver Microsomes (fortified with NADPH for Phase I) and Human Liver S9 fractions (fortified with NADPH, UDPGA, and PAPS for Phase I and II) are recommended.

Incubation Conditions: A Self-Validating System

The incubation conditions must be carefully optimized to ensure enzymatic activity and linearity of metabolite formation over time.

ParameterRecommended ConditionRationale
Substrate Concentration 1-10 µMA concentration that is high enough for detection but low enough to be within the linear range of the enzyme kinetics.
Protein Concentration 0.5 - 1.0 mg/mLBalances sufficient enzymatic activity with minimizing non-specific binding.
Cofactors NADPH (for CYPs), UDPGA (for UGTs), PAPS (for SULTs)Essential for the respective enzyme activities.
Incubation Time Time course (e.g., 0, 15, 30, 60, 120 min)To assess metabolic stability and ensure the reaction is in the linear phase.
Temperature 37°COptimal temperature for human enzyme activity.
Controls No-cofactor control, heat-inactivated enzyme controlTo confirm that metabolite formation is enzyme- and cofactor-dependent.

Core Methodologies: From Incubation to Analysis

A robust and reproducible workflow is essential for the successful identification of metabolites.

Detailed Experimental Protocol for Metabolite Generation
  • Preparation of Incubation Mixtures: In separate microcentrifuge tubes, combine the liver fraction (microsomes or S9), buffer (e.g., potassium phosphate, pH 7.4), and the test compound, 7-(4-Piperidinyloxy)quinoline.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reactions by adding the appropriate pre-warmed cofactor solution (e.g., NADPH for microsomes; a cocktail of NADPH, UDPGA, and PAPS for S9).[21][22]

  • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath.

  • Time-Point Sampling: At predetermined time points, withdraw aliquots of the reaction mixture.

  • Quenching the Reaction: Immediately stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard.[21] This step also serves to precipitate the proteins.

  • Protein Precipitation and Sample Preparation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or a 96-well plate for analysis.[22]

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing A Combine Liver Fraction, Buffer, and Test Compound B Pre-incubate at 37°C A->B C Add Cofactors (e.g., NADPH, UDPGA) B->C D Incubate at 37°C with Shaking C->D E Collect Aliquots at Time Points D->E F Quench with Cold Acetonitrile (+ Internal Standard) E->F G Vortex and Centrifuge F->G H Collect Supernatant G->H I Data Acquisition H->I LC-MS/MS Analysis G cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II (UGTs, SULTs) Parent 7-(4-Piperidinyloxy)quinoline M1 M1: Quinoline Hydroxylation (+16 Da) Parent->M1 M2 M2: Piperidine Hydroxylation (+16 Da) Parent->M2 M3 M3: Piperidine N-oxide (+16 Da) Parent->M3 M4 M4: O-dealkylation (-C5H10N) Parent->M4 M6 M6: Glucuronide Conjugate (+176 Da) M1->M6 +UDPGA M7 M7: Sulfate Conjugate (+80 Da) M1->M7 +PAPS M2->M6 +UDPGA M2->M7 +PAPS

Sources

Foundational

Thermodynamic Profiling of 7-(4-Piperidinyloxy)quinoline: A Comprehensive Guide for API Characterization

Executive Summary The rational design and formulation of Active Pharmaceutical Ingredients (APIs) require a rigorous understanding of their physicochemical and thermodynamic landscapes. 7-(4-Piperidinyloxy)quinoline (C14...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and formulation of Active Pharmaceutical Ingredients (APIs) require a rigorous understanding of their physicochemical and thermodynamic landscapes. 7-(4-Piperidinyloxy)quinoline (C14H16N2O, MW: 228.29 g/mol ) is a highly versatile bifunctional scaffold frequently utilized in medicinal chemistry for kinase inhibition and CNS-targeted therapeutics[1].

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic properties of 7-(4-Piperidinyloxy)quinoline. By deconstructing the molecule into its constituent quinoline and piperidine moieties, we establish predictive thermodynamic models and detail self-validating experimental protocols for determining equilibrium solubility, ionization constants (pKa), and solid-state energetics.

Structural Thermodynamics & Predictive Profiling

The thermodynamic behavior of 7-(4-Piperidinyloxy)quinoline is governed by the energetic interplay between its rigid aromatic quinoline core and the flexible, aliphatic piperidine ring, linked via an ether oxygen.

Ionization Thermodynamics (pKa)

The molecule exhibits a biphasic ionization profile due to its two distinct basic centers. The standard Gibbs free energy change ( ΔG∘ ) of protonation dictates the pKa values:

  • Piperidine Nitrogen: Aliphatic secondary amines are strong bases. The conjugate acid of piperidine has an experimentally established pKa of approximately 11.12 at 25°C[2]. Protonation here is highly exothermic.

  • Quinoline Nitrogen: The aromatic nitrogen is a much weaker base, with a pKa of 4.90[3].

At physiological pH (7.4), the piperidine nitrogen is almost exclusively protonated (cationic), while the quinoline nitrogen remains neutral. This differential protonation significantly impacts the enthalpy of hydration ( ΔHhyd​ ) and the partition coefficient (LogD).

Thermodynamic Parameters Summary

Because empirical literature on the specific thermodynamics of 7-(4-Piperidinyloxy)quinoline is proprietary or sparse, Table 1 synthesizes predictive and extrapolated thermodynamic values based on its constituent fragments and standard API modeling.

Table 1: Predictive Thermodynamic Properties of 7-(4-Piperidinyloxy)quinoline

PropertyPredicted/Extrapolated ValueThermodynamic Significance
Molecular Weight 228.29 g/mol Baseline for molar thermodynamic calculations.
pKa1 (Quinoline N) ~4.90Determines low-pH solubility limits[3].
pKa2 (Piperidine N) ~11.12Drives physiological pH solubility and binding affinity[2].
LogP (Octanol/Water) ~2.0 - 2.5Indicates moderate lipophilicity; favorable ΔGtransfer​ to lipid phases[4].
Enthalpy of Vaporization ~60 - 70 kJ/molReflects intermolecular forces (H-bonding from piperidine NH, dipole-dipole from quinoline).

Experimental Workflows for Thermodynamic Characterization

To transition from predictive models to empirical data, drug development professionals must employ rigorous, self-validating protocols. The following methodologies are designed to isolate specific thermodynamic variables while controlling for kinetic artifacts.

G A 7-(4-Piperidinyloxy)quinoline Synthesis & Purity Check B Solid-State Thermodynamics (DSC / TGA) A->B C Solution Thermodynamics (Potentiometric Titration) A->C D Phase Equilibrium (Shake-Flask Solubility) A->D E Enthalpy of Fusion (ΔH_fus) B->E F pKa1 & pKa2 Determination C->F G Thermodynamic Solubility (S_eq) D->G

Caption: Thermodynamic characterization workflow for API evaluation.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

Causality & Rationale: Kinetic solubility methods (e.g., solvent-shift) often overestimate solubility due to transient supersaturation. The Shake-Flask method is the gold standard because it measures true thermodynamic equilibrium—the point where the chemical potential of the solid crystal lattice equals the chemical potential of the solvated API[5][6].

Step-by-Step Methodology:

  • Media Preparation: Prepare 50 mL of standard aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) to capture the biphasic ionization profile of the quinoline and piperidine nitrogens.

  • Saturation: Add an excess of crystalline 7-(4-Piperidinyloxy)quinoline to each flask. Self-Validation Check: Visual confirmation of undissolved solid must remain throughout the experiment to ensure the system does not drop below saturation.

  • Equilibration: Seal and incubate the flasks in a thermostatic shaker at exactly 25.0 ± 0.1 °C (or 37.0 °C for physiological relevance) for 48 to 72 hours. Temperature control is critical as solubility is an enthalpy-driven process ( lnS∝−ΔHdiss​/RT ).

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes in a temperature-controlled rotor to separate the solid lattice from the solvated molecules.

  • Quantification: Dilute the supernatant and quantify the API concentration using High-Performance Liquid Chromatography (HPLC) coupled with UV detection.

  • Verification: Re-sample the flasks at 96 hours. If the concentration variance is <5%, thermodynamic equilibrium is confirmed[5].

DissolutionCycle Solid Solid State API (Crystal Lattice) Gas Gaseous State API (Isolated Molecules) Solid->Gas Sublimation (ΔH_sub > 0) Aqueous Aqueous State API (Solvated Molecules) Solid->Aqueous Dissolution (ΔH_diss) Gas->Aqueous Hydration (ΔH_hyd < 0)

Caption: Thermodynamic cycle of dissolution illustrating enthalpic contributions.

Protocol 2: Solid-State Thermodynamics via Differential Scanning Calorimetry (DSC)

Causality & Rationale: Understanding the solid-state thermodynamics is vital if 7-(4-Piperidinyloxy)quinoline is to be formulated as an Amorphous Solid Dispersion (ASD). DSC measures the heat capacity ( Cp​ ) and the enthalpy of fusion ( ΔHfus​ ), which are required to calculate the ideal solubility and API-polymer phase diagrams[7].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 7-(4-Piperidinyloxy)quinoline powder into an aluminum standard hermetic pan. Crimp the lid to prevent solvent evaporation or sublimation artifacts.

  • Purge Gas: Utilize dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to maintain an inert atmosphere, preventing oxidative degradation at elevated temperatures.

  • Thermal Cycling (Heat-Cool-Heat):

    • First Heating: Ramp from 20 °C to 200 °C at 10 °C/min to erase thermal history and determine the initial melting point ( Tm​ ) and ΔHfus​ .

    • Cooling: Quench cool at 50 °C/min to -50 °C to trap the molecule in an amorphous state.

    • Second Heating: Ramp at 10 °C/min to observe the glass transition temperature ( Tg​ ), cold crystallization ( Tc​ ), and a secondary melt.

  • Data Analysis: Integrate the area under the melting endotherm to calculate ΔHfus​ . Use the zero-enthalpy extrapolation method to predict API-polymer miscibility if formulating with excipients like Copovidone[7].

Conclusion

The thermodynamic characterization of 7-(4-Piperidinyloxy)quinoline requires a nuanced approach that respects its dual-ring architecture. By leveraging predictive pKa models and executing rigorous, equilibrium-based experimental protocols like Shake-Flask solubility and DSC, researchers can accurately map the energetic boundaries of this compound. This ensures robust downstream formulation, maximizing bioavailability while mitigating the risks of late-stage physical instability.

References

  • PubChem. "Piperidine | C5H11N | CID 8082 - Physical and Chemical Properties." National Institutes of Health (NIH). Available at: [Link][2]

  • PubChem. "Quinoline | C9H7N | CID 7047 - Physical and Chemical Properties." National Institutes of Health (NIH). Available at:[Link][3]

  • International Journal of Research in Engineering, Science and Management. "A Review On Substitution Quinoline Derivatives and its Biological Activity." IJRESM. Available at: [Link][4]

  • National Center for Biotechnology Information (PMC). "Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system." NIH. Available at:[Link][5]

  • National Center for Biotechnology Information (PMC). "Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example." NIH. Available at:[Link][6]

  • ResearchGate. "Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination." ResearchGate. Available at:[Link][7]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and ICH Q2(R2) Validation for 7-(4-Piperidinyloxy)quinoline

Analyte Profiling & The Chromatographic Challenge Developing a robust High-Performance Liquid Chromatography (HPLC) method for 7-(4-Piperidinyloxy)quinoline requires a deep understanding of its physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & The Chromatographic Challenge

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 7-(4-Piperidinyloxy)quinoline requires a deep understanding of its physicochemical properties. The molecule consists of two distinct moieties:

  • Quinoline Ring: An aromatic, UV-active core that is weakly basic (pKa ~4.9).

  • Piperidinyloxy Group: A secondary amine that is strongly basic (pKa ~10.5).

The primary challenge in analyzing basic compounds like alkaloids and piperidine derivatives is severe peak tailing[1]. In reversed-phase chromatography, peak tailing occurs when multiple retention mechanisms compete. While the hydrophobic carbon chain of the stationary phase drives primary retention, exposed residual silanol groups (Si-OH) on the silica surface act as weak cation exchangers[2]. Because free silanols are acidic, they ionize into negatively charged silanolates (Si-O⁻) under typical mobile phase conditions, creating strong secondary electrostatic interactions with the positively charged piperidinium ion[1][2].

To achieve a sharp, symmetrical Gaussian peak, method development must focus on systematically shutting down this secondary ion-exchange mechanism.

Method Development Rationale: Engineering the Separation

Rather than relying on trial and error, the method parameters for 7-(4-Piperidinyloxy)quinoline were selected based on the causality of molecular interactions.

Stationary Phase Selection

Historically, analysts added silanol suppressors like triethylamine (TEA) to the mobile phase to mask active sites, but this drastically reduced column lifespans due to stationary phase hydrolysis[3]. Instead, this method utilizes a Type B (ultra-pure) hybrid silica column . Modern Type B silica features reduced trace metal contamination and dense end-capping, which physically shields the basic analyte from interacting with residual silanols, significantly minimizing peak tailing[2][4].

Mobile Phase & pH Control

The pH of the mobile phase dictates the ionization state of both the analyte and the stationary phase. We employ a low-pH strategy (pH 2.5) . By lowering the pH below 3.0, the acidic silanol groups on the silica surface are fully protonated (neutralized), effectively preventing the ion-exchange interactions that cause tailing[2][3][4]. A 20 mM Potassium Phosphate buffer is ideal for maintaining robust buffering capacity at this pH[3].

Organic Modifier

Acetonitrile is selected over methanol. Acetonitrile has a lower viscosity, which improves mass transfer kinetics within the column, yielding higher theoretical plates ( N ) and sharper peak shapes for basic analytes.

MD_Workflow A Analyte Profiling 7-(4-Piperidinyloxy)quinoline pKa ~10.5 (Strongly Basic) B Stationary Phase Selection Type B / Hybrid Silica (Dense End-capping) A->B Mitigate secondary interactions C Mobile Phase pH Control pH 2.5 Phosphate Buffer (Suppress Silanol Ionization) B->C Neutralize stationary phase D Organic Modifier Acetonitrile (Low Viscosity, High N) C->D Optimize mass transfer E Method Optimization Isocratic Elution, 1.0 mL/min UV Detection @ 230 nm D->E Finalize parameters

Workflow for mitigating basic analyte tailing during HPLC method development.

Optimized Chromatographic Conditions

Based on the rationale above, the following isocratic HPLC method was finalized.

ParameterOptimized ConditionRationale
Column C18 Type B Hybrid Silica (150 x 4.6 mm, 3.5 µm)High purity, dense end-capping reduces tailing[4].
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)Protonates silanols to prevent ion-exchange[3].
Mobile Phase B Acetonitrile (HPLC Grade)Low viscosity for optimal mass transfer.
Elution Mode Isocratic (70% A : 30% B)Ensures baseline stability and reproducible retention.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CStabilizes retention times and reduces backpressure.
Detection UV/PDA at 230 nmCaptures the primary π→π∗ transition of quinoline.
Injection Vol. 10 µLPrevents volume overload while maintaining sensitivity.

Self-Validating Experimental Protocols

To ensure trustworthiness, the analytical protocol is designed as a self-validating system. The method must pass strict System Suitability Testing (SST) before any sample data is acquired.

Step 1: Buffer Preparation (20 mM Potassium Phosphate, pH 2.5)
  • Weigh 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve in 900 mL of ultra-pure water (18.2 MΩ·cm).

  • Adjust the pH to 2.50 ± 0.05 using dilute orthophosphoric acid ( H3​PO4​ ) under continuous stirring.

  • Make up the volume to 1000 mL with ultra-pure water.

  • Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF) to remove particulates.

Step 2: Standard & Sample Preparation
  • Diluent: Use a mixture of Mobile Phase A and Mobile Phase B (70:30, v/v) to prevent solvent-mismatch peak distortion (fronting).

  • Stock Solution: Accurately weigh 10.0 mg of 7-(4-Piperidinyloxy)quinoline reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Working Standard: Transfer 10.0 mL of the stock solution to a 50 mL volumetric flask and make up to volume with diluent (20 µg/mL).

Step 3: System Suitability Testing (SST) Execution

Inject the Working Standard (20 µg/mL) six consecutive times. The system is only deemed suitable for analysis if it meets the following criteria:

  • Retention Time RSD: ≤ 1.0%

  • Peak Area RSD: ≤ 2.0%

  • USP Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates ( N ): ≥ 3000 (Confirms column efficiency).

ICH Q2(R2) Method Validation Framework

The finalized method must be validated according to the modernized ICH Q2(R2) guidelines , which govern the global standards for analytical testing in pharmaceutical development[5][6]. The recent Q2(R2) update shifts away from a rigid "check-the-box" mentality toward a science- and risk-based lifecycle approach, emphasizing continuous monitoring[7].

Validation SST System Suitability Tailing ≤ 1.5 N ≥ 3000 Spec Specificity Peak Purity (PDA) No Interference SST->Spec Lin Linearity & Range R² ≥ 0.999 50% to 150% Spec->Lin Acc Accuracy Recovery 98-102% Spike Recovery Lin->Acc Prec Precision RSD ≤ 2.0% Intra/Inter-day Acc->Prec Rob Robustness DoE Approach Flow, pH, Temp Prec->Rob

ICH Q2(R2) lifecycle validation framework for analytical procedures.

Validation Parameters & Execution Strategy

According to ICH Q2(R2), the core performance characteristics must be evaluated to prove the method is fit for its intended purpose[5][7].

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject blank, placebo, and spiked samples. Use a Photodiode Array (PDA) detector to assess peak purity.No interfering peaks at the retention time of the analyte. Peak purity angle < Purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (10, 15, 20, 25, 30 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2% of target response.
Accuracy Perform recovery studies by spiking known amounts of analyte into a placebo matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision Repeatability: 6 replicates at 100% concentration. Intermediate Precision: Same protocol executed on a different day, by a different analyst, using a different column lot.%RSD of peak areas ≤ 2.0% for both intra-day and inter-day assessments.
LOD & LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3(σ/S) and LOQ=10(σ/S) .Signal-to-Noise (S/N) ratio ≥ 3 for LOD and ≥ 10 for LOQ.
Robustness Utilize a Design of Experiments (DoE) approach to test deliberate, minor variations: Flow rate (±0.1 mL/min), pH (±0.2 units), Column Temp (±2°C).System Suitability criteria (Tailing ≤ 1.5, RSD ≤ 2.0%) must remain unaffected by variations.

By successfully executing this validation protocol, the analytical method for 7-(4-Piperidinyloxy)quinoline is proven to be reliable, reproducible, and compliant with global regulatory standards (FDA, EMA)[5][8].

References

  • Phenomenex - How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Phenomenex - HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:[Link]

  • Welch Materials - HPLC Column Selection: Core to Method Development (Part II). Available at: [Link]

  • MasterControl - ICH Q2 (R2) Validation of Analytical Procedures. Available at:[Link]

  • European Medicines Agency (EMA) - ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • uHPLCs - How to avoid the tailing problem of basic compounds in HPLC analysis? Available at: [Link]

  • ECA Academy - FDA publishes Q2(R2) and Q14 Guidelines. Available at:[Link]

  • Lab Manager - ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Federal Register - Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development. Available at:[Link]

Sources

Application

Using 7-(4-Piperidinyloxy)quinoline in cell culture in vitro assays

Application Note: In Vitro Evaluation of 7-(4-Piperidinyloxy)quinoline Derivatives in Cell Culture and Kinase Assays Introduction & Mechanistic Rationale The 7-(4-piperidinyloxy)quinoline scaffold has emerged as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Evaluation of 7-(4-Piperidinyloxy)quinoline Derivatives in Cell Culture and Kinase Assays

Introduction & Mechanistic Rationale

The 7-(4-piperidinyloxy)quinoline scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the design of targeted kinase inhibitors and GPCR antagonists. The architectural brilliance of this moiety lies in its dual functionality. The planar quinoline core acts as a rigid aromatic system that typically inserts into the ATP-binding pocket of kinases, forming critical hydrogen bonds with hinge region residues (e.g., Met1160 in Hepatocyte Growth Factor Receptor, HGFR)[1]. Simultaneously, the piperidinyloxy group at the 7-position is perfectly vectored toward the solvent-exposed channel. The basic secondary or tertiary amine of the piperidine ring not only forms additional stabilizing interactions (such as hydrogen bonding with Lys1110) but also drastically improves the aqueous solubility of the lipophilic quinoline core[1].

Recent structural optimization campaigns have successfully utilized this core to develop potent HGFR/MST1R dual inhibitors for colorectal cancer (CRC)[2] and novel Protein Kinase C ζ (PKCζ) inhibitors[3]. This application note provides a comprehensive, self-validating workflow for evaluating 7-(4-piperidinyloxy)quinoline derivatives in vitro, focusing on cell-free target modulation and cell-based phenotypic cytotoxicity.

ExperimentalWorkflow A Compound Preparation 7-(4-Piperidinyloxy)quinoline Derivatives in DMSO B Cell-Free Kinase Assay (TR-FRET) HGFR & MST1R A->B Target Affinity C In Vitro Cell Culture COLO 205 & HT-29 Colorectal Cancer Cells A->C Cell Treatment E Data Analysis IC50 Determination & SAR B->E Kinase IC50 D Cell Viability Assay (ATP Luminescence) C->D Cytotoxicity D->E Cellular IC50

Caption: Workflow for evaluating 7-(4-Piperidinyloxy)quinoline derivatives in vitro.

Protocol 1: Cell-Free Kinase Inhibition Assay (TR-FRET)

Causality & Assay Selection: Quinoline derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which can severely quench or artificially inflate signals in standard fluorometric assays. To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET/HTRF) is the gold standard[3]. The time-delay measurement effectively eliminates short-lived background fluorescence, ensuring that the calculated IC50 values represent true target affinity.

Self-Validating Controls:

  • Vehicle Control: 0.1% DMSO (defines 100% kinase activity).

  • Positive Control: Foretinib or Cabozantinib (defines maximum inhibition/background).

  • Quality Control: Calculate the Z'-factor for each plate. A Z'-factor > 0.5 validates the assay's robustness.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare the Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Dilute recombinant HGFR or MST1R kinase to a final working concentration of 0.5 nM.

  • Compound Titration: Dissolve the 7-(4-piperidinyloxy)quinoline derivative in 100% DMSO to 10 mM. Perform a 3-fold serial dilution in a 384-well intermediate plate. Transfer 100 nL of the compound to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 10 µM (0.1% final DMSO).

  • Enzyme Incubation: Add 5 µL of the diluted kinase to the 384-well assay plate. Incubate at room temperature (RT) for 15 minutes to allow pre-equilibrium binding of the inhibitor to the ATP pocket.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km for the specific kinase) and Biotinylated-Tyrosine Kinase Substrate (1 µM final). Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+), Europium-Cryptate labeled anti-phosphotyrosine antibody (donor), and Streptavidin-XL665 (acceptor).

  • Readout: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX), measuring emission at 620 nm (donor) and 665 nm (acceptor). Calculate the HTRF ratio (665/620 × 10,000).

TRFRET_Principle K Kinase (HGFR) + Compound P Phospho-Substrate K->P Catalysis S Biotin-Substrate + ATP S->P D Detection Reagents Eu-Cryptate + XL665 P->D Antibody Binding F TR-FRET Signal (665nm / 620nm) D->F Energy Transfer

Caption: Principle of TR-FRET (HTRF) kinase assay for target modulation assessment.

Protocol 2: In Vitro Cell Viability Assay

Causality & Assay Selection: To evaluate the translation of biochemical inhibition into cellular efficacy, phenotypic viability assays are performed. For compounds targeting HGFR/MST1R, colorectal cancer cell lines COLO 205 and HT-29 are selected due to their high expression of these receptor tyrosine kinases[2]. We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) rather than standard MTT assays. MTT relies on cellular oxidoreductase enzymes, which can be unpredictably modulated by the redox-active nitrogen atoms in the quinoline ring, leading to false-positive viability signals. ATP quantitation provides a direct, interference-free measurement of metabolic activity.

Step-by-Step Methodology:
  • Cell Seeding: Harvest COLO 205 and HT-29 cells during the logarithmic growth phase. Resuspend in RPMI-1640 medium supplemented with 10% FBS. Seed cells at a density of 5,000 cells/well in 90 µL of medium into opaque white 96-well culture plates. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare 10× concentration stocks of the 7-(4-piperidinyloxy)quinoline derivatives in culture medium (maximum 1% DMSO). Add 10 µL of the compound dilutions to the cells (final volume 100 µL, final DMSO 0.1%). Include vehicle control wells and cell-free blank wells.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Luminescence Measurement: Equilibrate the plate and the CellTiter-Glo reagent to RT for 30 minutes. Add 100 µL of reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at RT to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multimode plate reader. Calculate relative viability by normalizing the compound-treated wells to the vehicle control (set as 100% viability) after subtracting the background signal from the blank wells.

Data Presentation & Interpretation

The integration of the piperidinyloxy moiety onto the quinoline core significantly enhances both biochemical affinity and cellular membrane permeability. Below is a representative data summary comparing a highly optimized 7-(4-piperidinyloxy)quinoline derivative (Compound 10a) against clinical standards[2].

Compound / ControlHGFR IC50 (µM)MST1R IC50 (µM)COLO 205 IC50 (µM)HT-29 IC50 (µM)
Compound 10a 0.110.0450.110.19
Foretinib (Control)0.0120.0080.050.08
Regorafenib >10.0>10.0>10.0>10.0

Interpretation: The data demonstrates that the 7-(4-piperidinyloxy)quinoline derivative achieves sub-micromolar inhibition of both HGFR and MST1R. Crucially, the biochemical potency translates efficiently into cellular cytotoxicity against COLO 205 cells (IC50 = 0.11 µM), outperforming the approved drug Regorafenib by over 90-fold in this specific assay model[4].

References

  • Xiong, L., He, H., Fan, M., et al. (2022). "Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2334-2347. URL:[Link]

  • Atobe, M., Serizawa, T., Yamakawa, N., et al. (2020). "Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy." Journal of Medicinal Chemistry, 63(13), 7143-7162. URL:[Link]

Sources

Method

Application Note: 7-(4-Piperidinyloxy)quinoline as a Privileged Precursor in Small Molecule Drug Discovery

As a Senior Application Scientist overseeing library design and early-stage hit-to-lead optimization, I frequently leverage privileged scaffolds to accelerate discovery timelines. One such highly versatile, commercially...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing library design and early-stage hit-to-lead optimization, I frequently leverage privileged scaffolds to accelerate discovery timelines. One such highly versatile, commercially available building block is[1]. This application note details the mechanistic rationale, physicochemical profiling, and validated laboratory workflows for utilizing this precursor in the development of targeted libraries for kinases and G-protein coupled receptors (GPCRs).

Mechanistic Rationale & Structural Biology Perspective

The strategic value of 7-(4-Piperidinyloxy)quinoline lies in its dual-domain architecture, which perfectly balances target engagement with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The Quinoline Core (Hinge-Binder / Hydrophobic Anchor): In kinase inhibitor design, the quinoline ring acts as a bioisostere for the purine ring of ATP. The N1 nitrogen is uniquely positioned to act as a hydrogen bond acceptor, coordinating with the backbone amides (e.g., Cysteine residues) in the kinase hinge region. In GPCR targets, this flat, electron-rich aromatic system serves as a hydrophobic anchor, engaging in π−π stacking with aromatic residues within the transmembrane binding pocket.

  • The 7-Position Vector: The choice of the 7-position is highly deliberate. When the quinoline core binds to the hinge region of a kinase, the 7-position projects directly outward into the solvent-exposed channel. This allows bulky or solubilizing groups to be added without causing steric clashes in the highly conserved ATP-binding pocket.

  • The Piperidinyloxy Linker: Flat aromatic systems often suffer from poor aqueous solubility, leading to attrition in late-stage development. The ether oxygen (-O-) provides a metabolically robust linkage (compared to ester alternatives) while enforcing a specific dihedral angle. The piperidine ring introduces a basic, secondary amine (pKa ~9.5) that significantly enhances aqueous solubility. Furthermore, in aminergic GPCRs, this basic nitrogen is essential for forming a critical salt bridge with the highly conserved Asp3.32 residue in transmembrane helix 3, a mechanism extensively validated in the development of [2] and[3]. Similar structural motifs have also been successfully deployed in the discovery of [4].

Physicochemical Profiling

Derivatization of the secondary amine on the piperidine ring allows medicinal chemists to rapidly dial in specific physicochemical properties. The table below summarizes the quantitative data modeling how standard N-derivatizations shift the profile of the parent precursor.

CompoundN-SubstitutionMW ( g/mol )cLogPPSA (Ų)pKa (Basic)Predicted Aqueous Solubility
Precursor -H (Secondary Amine)228.292.137.39.5High (>100 µg/mL at pH 7.4)
Derivative A -Benzyl (Tertiary Amine)318.423.837.38.8Moderate (~30 µg/mL at pH 7.4)
Derivative B -Acetyl (Amide)270.332.557.5N/A (Neutral)Low-Moderate (~10 µg/mL)
Derivative C -Methanesulfonyl (Sulfonamide)306.382.280.8N/A (Neutral)Low (<5 µg/mL)

Data Note: cLogP and PSA values are calculated using standard cheminformatics toolkits (e.g., RDKit). The precursor maintains an optimal balance of lipophilicity and polar surface area (PSA), keeping derivatives well within Lipinski's Rule of 5.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: High-Throughput N-Derivatization via Reductive Amination

This protocol describes the parallel synthesis of a tertiary amine library using 7-(4-Piperidinyloxy)quinoline and a diverse panel of aldehydes.

  • Causality of Reagent Selection: Reductive amination is chosen over direct alkylation (using alkyl halides) to strictly prevent over-alkylation (quaternization) of the basic amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reductant because its bulky, electron-withdrawing acetate groups make it mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted starting aldehyde.

Step-by-Step Methodology:

  • Imine Formation: In a 2-dram vial, dissolve 7-(4-Piperidinyloxy)quinoline (1.0 eq, 0.1 mmol) and the desired aldehyde (1.2 eq, 0.12 mmol) in anhydrous 1,2-dichloroethane (DCE, 2.0 mL). Add glacial acetic acid (0.1 eq).

    • Mechanistic Insight: Acetic acid acts as a Brønsted acid catalyst, protonating the intermediate hemiaminal to facilitate the elimination of water, driving the formation of the reactive iminium species.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Add NaBH(OAc)₃ (1.5 eq, 0.15 mmol) in one portion. Cap the vial and stir for 12 hours at room temperature.

  • Self-Validating Workup (SCX Catch-and-Release):

    • Dilute the reaction with methanol (1.0 mL) to quench any remaining hydride.

    • Load the entire mixture onto a pre-conditioned Strong Cation Exchange (SCX-2) solid-phase extraction cartridge.

    • Validation Check: The sulfonic acid stationary phase will "catch" the basic tertiary amine product. Wash the cartridge with 3 column volumes of methanol. This selectively strips away all non-basic impurities (unreacted aldehyde, borate salts, and neutral byproducts).

    • Elute the pure product using 2M NH₃ in methanol (2 column volumes). Concentrate in vacuo. This binary outcome (bind/elute) inherently validates the presence of the basic amine product, frequently yielding >95% purity without the need for preparative HPLC.

Protocol B: Primary Screening via TR-FRET Kinase Assay

Once the library is synthesized, compounds are screened for kinase inhibition.

  • Causality of Assay Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-gated measurement eliminates short-lived background auto-fluorescence emitted by the synthetic library compounds, ensuring high data integrity and minimizing false positives.

Step-by-Step Methodology:

  • Assay Assembly: In a low-volume 384-well white plate, dispense 5 µL of the target kinase domain (e.g., c-Met or VEGFR) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Transfer 100 nL of the derivative library (in 100% DMSO) using an acoustic liquid handler. Incubate for 15 minutes to allow the quinoline core to equilibrate with the hinge region.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the Km​ concentration) and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection & Validation: Add 10 µL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor). Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validating Metric: Calculate the Z'-factor for the assay plate using DMSO negative controls and a known pan-kinase inhibitor positive control (e.g., Staurosporine). A Z' > 0.5 mathematically validates the assay's robustness and the reliability of the hit compounds.

Logical Workflow Visualization

G Precursor 7-(4-Piperidinyloxy)quinoline (Precursor) ReductiveAmination Reductive Amination (Aldehydes / NaBH(OAc)3) Precursor->ReductiveAmination Acylation N-Acylation / Sulfonylation (Acid / Sulfonyl Chlorides) Precursor->Acylation KinaseLib Kinase Inhibitor Library (Hinge-Binding Focus) ReductiveAmination->KinaseLib GPCRLib GPCR Ligand Library (Aminergic Focus) ReductiveAmination->GPCRLib Acylation->KinaseLib Acylation->GPCRLib TRFRET TR-FRET Kinase Assay (IC50 Determination) KinaseLib->TRFRET Radioligand Radioligand Binding Assay (Ki Determination) GPCRLib->Radioligand

Workflow for the synthetic diversification and screening of 7-(4-Piperidinyloxy)quinoline.

References

  • Substituted quinoline derivatives as H1 receptor antagonists (US20110281909A1). Google Patents.
  • 3-((hetero)arylsulfonyl)-8-(aminoalkyl)oxy!quinolines as 5-HT6 receptor antagonists for the treatment of CNS disorders (WO2005095346A1). Google Patents.
  • Discovery and SAR Studies of Orally Active Somatostatin Receptor Subtype-2 (SSTR2) Agonists for the Treatment of Acromegaly. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Application

Application Note: Structural Elucidation of 7-(4-Piperidinyloxy)quinoline via 1H and 13C NMR Spectroscopy

Introduction & Scientific Context The compound 7-(4-Piperidinyloxy)quinoline represents a critical structural motif in modern drug discovery. Combining the lipophilic, planar quinoline pharmacophore with the basic, flexi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The compound 7-(4-Piperidinyloxy)quinoline represents a critical structural motif in modern drug discovery. Combining the lipophilic, planar quinoline pharmacophore with the basic, flexible piperidine ring creates a versatile scaffold frequently utilized in kinase inhibitors, GPCR ligands, and anti-infective agents. Accurate structural validation of this intermediate is paramount, as the regiochemistry of the ether linkage (position 7 vs. position 6) drastically alters target binding affinity and pharmacokinetic properties.

This application note provides a comprehensive, self-validating protocol for the acquisition, processing, and assignment of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy data for 7-(4-Piperidinyloxy)quinoline. By establishing a rigorous analytical framework, researchers can ensure high-fidelity structural confirmation before advancing this intermediate into complex synthetic pipelines.

Analytical Workflow

To ensure robust data integrity, the structural elucidation relies on a combination of 1D and 2D NMR techniques. The workflow below outlines the causality of our experimental choices: 1D spectra provide the baseline chemical environment, while 2D spectra resolve overlapping piperidine multiplets and confirm the regiochemistry of the quinoline substitution.

G A Sample Preparation (Solvent Selection & Shimming) B 1D NMR Acquisition (1H & 13C Spectra) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Apodization, FT, Phasing) C->D E Signal Assignment & Regiochemical Validation D->E

Caption: Step-by-step NMR acquisition and structural validation workflow.

Experimental Protocols

Sample Preparation Protocol

The basic secondary amine of the piperidine ring can cause peak broadening due to intermediate exchange rates or interaction with trace acidic impurities in the solvent.

  • Solvent Selection: Use Chloroform-d (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard. If solubility is limited or amine broadening occurs, switch to DMSO-d6.

  • Concentration: Weigh exactly 15.0 mg of 7-(4-Piperidinyloxy)quinoline. Dissolve in 0.6 mL of CDCl3 to achieve an optimal concentration of ~25 mg/mL, ensuring a high signal-to-noise (S/N) ratio for 13C acquisition.

  • Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter, which distorts magnetic field homogeneity and degrades resolution.

NMR Acquisition Parameters

Experiments should be conducted on a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm broadband observe (BBO) or cryoprobe.

  • 1H NMR (Proton):

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of quinoline protons).

    • Number of Scans (NS): 16.

    • Spectral Width (SW): 20 ppm (centered at 5 ppm).

  • 13C NMR (Carbon):

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 512 - 1024 (depending on probe sensitivity).

    • Spectral Width (SW): 250 ppm.

Quantitative Data & Signal Assignment

The following tables summarize the representative 1H and 13C NMR assignments for 7-(4-Piperidinyloxy)quinoline in CDCl3. The assignments are validated using standard predictive models and empirical chemical shift rules for functionalized quinolines [1].

Table 1: 1H NMR Data (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
2 8.82dd4.2, 1.71HQuinoline Ar-H (adjacent to N)
4 8.10dd8.3, 1.71HQuinoline Ar-H
5 7.71d8.91HQuinoline Ar-H
8 7.42d2.51HQuinoline Ar-H (ortho to ether)
3 7.28dd8.3, 4.21HQuinoline Ar-H
6 7.15dd8.9, 2.51HQuinoline Ar-H
4' 4.65m-1HPiperidine CH-O (axial/equatorial coupling)
2', 6' (eq)3.18m-2HPiperidine CH2-N
2', 6' (ax)2.75m-2HPiperidine CH2-N
3', 5' (eq)2.12m-2HPiperidine CH2
1' (NH)1.85br s-1HPiperidine NH (exchangeable)
3', 5' (ax)1.70m-2HPiperidine CH2
Table 2: 13C NMR Data (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Notes
7 159.5CqQuinoline C-O (Deshielded by electronegative oxygen)
8a 151.2CqQuinoline bridgehead (adjacent to N)
2 150.5CHQuinoline C=N
4 135.8CHQuinoline Ar-C
5 129.0CHQuinoline Ar-C
4a 123.5CqQuinoline bridgehead
3 119.8CHQuinoline Ar-C
6 119.5CHQuinoline Ar-C
8 108.5CHQuinoline Ar-C (Highly shielded by ortho-oxygen resonance)
4' 72.5CHPiperidine C-O
2', 6' 43.8CH2Piperidine C-N
3', 5' 32.1CH2Piperidine backbone

Note: The definitive assignment of C-7 (159.5 ppm) and C-8 (108.5 ppm) is critical. The strong upfield shift of C-8 is a direct consequence of the electron-donating resonance effect of the ether oxygen at position 7.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

  • Holzgrabe, U. (2017). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Quinoline". URL:[Link]

Method

Preparation of 7-(4-Piperidinyloxy)quinoline stock solutions for bioassays

An in-depth technical guide for the preparation and handling of 7-(4-Piperidinyloxy)quinoline stock solutions, designed for researchers and drug development professionals conducting in vitro bioassays. Introduction & Pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the preparation and handling of 7-(4-Piperidinyloxy)quinoline stock solutions, designed for researchers and drug development professionals conducting in vitro bioassays.

Introduction & Pharmacological Context

7-(4-Piperidinyloxy)quinoline is a bicyclic heterocyclic compound characterized by a basic piperidine ring ether-linked to a lipophilic quinoline core[1]. In drug discovery, derivatives of this structural scaffold are frequently investigated as potent antagonists for G-protein coupled receptors (GPCRs), most notably the Histamine H1 and H3 receptors, which are targets for allergic rhinitis and central nervous system disorders[2][3].

Because of its specific structural features—a basic amine prone to ionization and a highly lipophilic aromatic core—preparing stable, reproducible stock solutions is critical. Improper handling can lead to micro-precipitation, compound degradation, or non-specific binding to assay plastics, all of which compromise the integrity of downstream bioassays (e.g., radioligand binding, cAMP accumulation, or calcium flux assays).

Physicochemical Properties & Assay Implications

To predict the compound's behavior in solution, we must first analyze its physicochemical properties. The table below summarizes the quantitative data and its direct implications for assay design.

PropertyValueImplication for Bioassay Preparation
Molecular Formula C14H16N2O[1]Defines stoichiometric calculations for molarity.
Molecular Weight 228.29 g/mol [1]2.28 mg per 1.0 mL of solvent yields a 10 mM stock.
Core Structure Quinoline + PiperidineHighly lipophilic free base; prone to non-specific plastic binding.
Solubility (Free Base) High in DMSO; Low in H2ORequires 100% anhydrous DMSO for initial dissolution.

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is vital to understand that protocol steps are not arbitrary; they are strictly governed by the compound's physical chemistry and the biological constraints of the assay system.

  • Why 100% Anhydrous DMSO? The free base form of 7-(4-Piperidinyloxy)quinoline is highly lipophilic. Trace water absorbed from the atmosphere into the DMSO can cause the basic amine to undergo micro-precipitation. This creates a suspension rather than a true solution, leading to artificially low effective concentrations and flat dose-response curves.

  • Why Single-Use Aliquots? Repeated freeze-thaw cycles induce "cryo-concentration" (where the solvent freezes before the solute, creating high-concentration gradients) and irreversible aggregation. Single-use aliquots preserve the thermodynamic stability of the stock.

  • Why strictly control final DMSO concentration? According to the NIH Assay Guidance Manual, while DMSO is the universal solvent for small molecules, most cell lines (e.g., CHO or HEK293 cells expressing GPCRs) only tolerate up to 0.5% - 1.0% DMSO before exhibiting solvent-induced cytotoxicity or altered basal signaling[4]. The final dilution must strictly adhere to this threshold to ensure the observed biological effect is driven by the compound, not the solvent[5].

Step-by-Step Methodology: Stock Preparation & Dilution

This protocol is designed as a self-validating system . By incorporating visual checkpoints and carrier proteins, you isolate the variable of interest (the compound's activity) from methodological artifacts.

Phase 1: Preparation of 10 mM Master Stock
  • Equilibration: Allow the solid vial of 7-(4-Piperidinyloxy)quinoline to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric condensation from introducing water into the hygroscopic solid.

  • Weighing: Accurately weigh 2.28 mg of the solid compound[1] using an analytical balance.

  • Dissolution: Add exactly 1.0 mL of 100% Anhydrous, Tissue-Culture Grade DMSO.

  • Homogenization: Vortex vigorously for 30 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 5 minutes.

    • Self-Validation Checkpoint: Visually inspect the tube against a bright light source. The absence of light scattering (Tyndall effect) confirms a true solution rather than a colloidal suspension.

Phase 2: Aliquoting and Storage
  • Aliquot: Dispense the 10 mM master stock into 20 µL to 50 µL single-use aliquots using low-retention polypropylene microcentrifuge tubes.

  • Storage: Store immediately at -20°C (for short-term use, <3 months) or -80°C (for long-term storage).

Phase 3: Serial Dilution and Assay Plate Preparation
  • Intermediate Dilution (DMSO): Perform a 10-point, 3-fold serial dilution of the 10 mM stock in 100% DMSO. Performing intermediate dilutions in 100% DMSO rather than aqueous buffer maintains compound solubility across the concentration gradient.

  • Aqueous Transfer: Pre-dilute the DMSO serial dilutions into the assay buffer (e.g., HBSS + 20 mM HEPES). To prevent non-specific binding of the lipophilic quinoline core to the polystyrene assay plate, include 0.1% BSA (Bovine Serum Albumin) in the buffer to act as a carrier protein.

  • Final Assay Addition: Transfer the aqueous working solution to the cell assay plate. Ensure the final DMSO concentration in the well is ≤ 0.5%[4].

    • Self-Validation Checkpoint: Always run a parallel dose-response curve with a well-characterized reference antagonist (e.g., Ciproxifan for H3 receptors). If the reference compound yields the expected IC50 but the 7-(4-Piperidinyloxy)quinoline stock does not, the stock preparation (e.g., degradation) is the likely failure point.

Visualizations

Workflow Solid Solid Compound 7-(4-Piperidinyloxy)quinoline DMSO Add 100% Anhydrous DMSO (Vortex & Sonicate) Solid->DMSO Stock 10 mM Master Stock (Store at -20°C / -80°C) DMSO->Stock Aliquot Single-Use Aliquots (Avoid Freeze-Thaw) Stock->Aliquot Serial Serial Dilution in DMSO (e.g., 1000x Assay Conc.) Aliquot->Serial Buffer Dilute in Assay Buffer (Final DMSO ≤ 0.5%) Serial->Buffer Assay In Vitro Bioassay (e.g., GPCR Binding / Calcium Flux) Buffer->Assay

Workflow for preparing 7-(4-Piperidinyloxy)quinoline stock solutions for bioassays.

Pathway Antagonist 7-(4-Piperidinyloxy)quinoline (Antagonist) GPCR Histamine H3 Receptor (Gi/o-coupled GPCR) Antagonist->GPCR Inhibits Gi Gαi/o Protein GPCR->Gi Activates (Basal) AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Decreases PKA Protein Kinase A (PKA) ↓ cAMP->PKA Downregulates Effector Neurotransmitter Release Modulation PKA->Effector Alters

Histamine H3 receptor signaling pathway modulated by 7-(4-Piperidinyloxy)quinoline.

References

  • EvitaChem. "Buy 7-(4-Piperidinyloxy)quinoline (EVT-13710760)". Source: evitachem.com.
  • Gore, P.M., et al. "US7884114B2 - Compounds". Source: google.com/patents.
  • Markossian S, et al. "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual". Source: ncbi.nlm.nih.gov.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 7-(4-Piperidinyloxy)quinoline Precipitation in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, formulation scientists, and drug development professionals with field-proven, mechanistically...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, formulation scientists, and drug development professionals with field-proven, mechanistically grounded strategies to resolve precipitation issues when working with 7-(4-Piperidinyloxy)quinoline (Molecular Formula: C14H16N2O)[1].

Rather than relying on trial and error, this guide deconstructs the physicochemical root causes of precipitation and provides self-validating protocols to ensure your compound remains in solution.

Mechanistic Causality: The "Why" Behind Precipitation

Precipitation is rarely a random event; it is a thermodynamically driven process. 7-(4-Piperidinyloxy)quinoline is a structurally complex molecule containing two distinct basic centers, which dictate its behavior in aqueous environments:

  • Piperidine Nitrogen (Aliphatic): A strong secondary amine base (pKa ~ 10.5).

  • Quinoline Nitrogen (Aromatic): A weak base (pKa ~ 4.9)[2].

When you experience precipitation, it is almost always triggered by one of three mechanistic failures:

  • The Solvent Shift Phenomenon: When a highly concentrated DMSO stock is pipetted into an aqueous buffer, the solvent's solubilizing capacity drops exponentially within milliseconds. This creates localized zones of supersaturation, leading to rapid nucleation and precipitation[3][4].

  • pH Incompatibility: At a physiological pH of 7.4, the quinoline ring is neutral, and only the piperidine ring is protonated. This monocationic state has significantly lower aqueous solubility than the dicationic state formed in acidic conditions[2].

  • The Common Ion Effect: High concentrations of chloride or phosphate in biological buffers (like PBS) can suppress the solubility of the protonated salt form, driving the equilibrium toward solid precipitation[5].

Protonation Dication pH < 4 Dicationic Form (Highly Soluble) Monocation pH 5 - 9 Monocationic Form (Moderately Soluble) Dication->Monocation Deprotonation of Quinoline N FreeBase pH > 11 Free Base Form (Insoluble/Precipitates) Monocation->FreeBase Deprotonation of Piperidine N

Caption: pH-Dependent Protonation Pathway of 7-(4-Piperidinyloxy)quinoline.

Quantitative Physicochemical Profiling

To successfully formulate this compound, you must align your experimental conditions with its ionization states.

Table 1: Protonation States and Predicted Aqueous Solubility Profiles

pH RangeDominant SpeciesNet ChargeRelative Aqueous SolubilityPrecipitation Risk
< 4.0 Dicationic+2High (> 10 mg/mL)Low
5.0 - 9.0 Monocationic+1Moderate (0.1 - 1 mg/mL)High (Buffer dependent)
> 11.0 Free Base0Very Low (< 0.01 mg/mL)Critical

Self-Validating Experimental Protocol

To prevent precipitation during dilution, follow this closed-loop, self-validating methodology. Every step includes a built-in check to ensure scientific integrity.

Protocol: Preparation of a Precipitation-Resistant Aqueous Working Solution

  • Step 1: Baseline Assessment. Measure the exact pH of your target aqueous buffer before any compound addition. If the pH is > 7.4, anticipate solubility challenges.

  • Step 2: Stock Solvation. Dissolve 7-(4-Piperidinyloxy)quinoline in high-purity, anhydrous DMSO to create a 10 mM stock. Water absorbed by hygroscopic DMSO severely reduces its solvation capacity[6].

    • Self-Validation: Visually inspect the stock against a dark background. It must be perfectly clear.

  • Step 3: Thermal Equilibration. Warm both the DMSO stock and the aqueous buffer to 37°C.

    • Causality: Temperature matching prevents thermal shock upon mixing. Cold aqueous media drastically lowers the kinetic solubility limit of the compound[6].

  • Step 4: Controlled Solvent Shift. While vortexing the aqueous buffer vigorously (e.g., 800 RPM), add the DMSO stock dropwise (10 µL aliquots).

    • Causality: Rapid mechanical dispersion prevents localized zones of high DMSO/water ratios where supersaturation and nucleation peak[3][4].

  • Step 5: Instrumental Validation. Do not rely solely on the naked eye. Measure the optical density (OD) of the final solution at 600 nm using a UV-Vis spectrophotometer.

    • Self-Validation: An OD600 > 0.05 compared to a blank indicates the presence of micro-precipitates[5]. If turbidity is detected, the solution is invalid for quantitative assays.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately upon addition to cell culture media (pH 7.4). Can I just filter the precipitate out? A1: Absolutely not. Filtering removes the precipitated active pharmaceutical ingredient (API), resulting in an unknown, sub-therapeutic final concentration that entirely invalidates your experimental data[3]. Instead, address the root cause by utilizing a solubility enhancer such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), which encapsulates the hydrophobic quinoline moiety, or by pre-diluting into a serum-rich medium where albumin can act as a carrier protein[2][3].

Q2: I observed delayed precipitation (cloudiness after 24 hours). What causes this? A2: Delayed precipitation indicates the slow thermodynamic transition from a metastable supersaturated solution to a less soluble crystalline hydrate or polymorph. Raman spectroscopy is often utilized in these scenarios to identify the solid form of the precipitate and confirm if a hydrate has formed from the aqueous solution[7]. To prevent this, ensure your final working concentration is strictly below the thermodynamic equilibrium solubility limit, not just the temporary kinetic solubility limit.

Q3: Does the choice of acid used to adjust the buffer pH matter? A3: Yes, significantly. While hydrochloric acid (HCl) is commonly used to lower pH and protonate the quinoline nitrogen, the addition of chloride ions can trigger "salting out" via the common ion effect if your buffer is already rich in chlorides (e.g., PBS)[2][5]. Using methanesulfonic acid (to form a mesylate salt) or acetic acid often yields a much more soluble complex by avoiding common-ion suppression.

Troubleshooting Start Precipitation Observed in Aqueous Media CheckSolvent Was DMSO stock added too rapidly or cold? Start->CheckSolvent ActionSolvent Use dropwise addition under vigorous vortexing CheckSolvent->ActionSolvent Yes CheckPH Is buffer pH > 7.0? CheckSolvent->CheckPH No Verify Verify dissolution via Nephelometry/UV-Vis ActionSolvent->Verify ActionPH Lower pH to 5.5-6.0 or use HP-β-Cyclodextrin CheckPH->ActionPH Yes ActionPH->Verify

Caption: Systematic troubleshooting workflow for resolving aqueous precipitation.

References

  • EvitaChem. "Buy 7-(4-Piperidinyloxy)quinoline (EVT-13710760)". EvitaChem. URL: 1

  • BenchChem. "Overcoming poor solubility of quinoline derivatives in reactions". BenchChem Technical Support. URL: 2

  • BenchChem. "Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media". BenchChem Technical Support. URL: 3

  • BenchChem. "Bikaverin Technical Support Center: Troubleshooting Precipitation in Aqueous Media". BenchChem Technical Support. URL: 6

  • National Institutes of Health (PMC). "Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media". PMC. URL: 4

  • ACS Publications. "Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy". Molecular Pharmaceutics. URL: 7

  • Thermo Fisher Scientific. "HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode". AnalyteGuru. URL: 5

Sources

Optimization

Technical Support Center: Optimizing the Purification of 7-(4-Piperidinyloxy)quinoline by Flash Column Chromatography

Welcome to the technical support center for the purification of 7-(4-Piperidinyloxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 7-(4-Piperidinyloxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical solutions for optimizing the flash column chromatography of this and structurally related basic compounds. We will delve into the causality behind common purification challenges and provide validated protocols to enhance purity, yield, and throughput.

Understanding the Molecule: Why 7-(4-Piperidinyloxy)quinoline is Challenging

7-(4-Piperidinyloxy)quinoline possesses two key structural features that complicate its purification on standard silica gel:

  • A Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly basic (pKa of quinoline is approximately 4.9).[1][2]

  • A Piperidinyl Nitrogen: The nitrogen in the piperidinyl group is a significantly more basic aliphatic amine (pKa of piperidine is ~11).[3]

These basic centers interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This acid-base interaction leads to common chromatographic problems, most notably severe peak tailing, irreversible adsorption, and poor recovery. This guide provides strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on the silica gel TLC plate and not moving from the baseline. What's happening?

A1: This is a classic sign of strong interaction between your basic compound and the acidic silica gel.[5] The basic nitrogen atoms are being protonated by the acidic surface, causing the compound to stick tenaciously. The most effective solution is to add a basic modifier to your mobile phase to neutralize these acidic sites. A common choice is triethylamine (Et₃N) at a concentration of 0.5-2%.[6] An alternative for very polar amines is to use a small percentage of a 10% ammonia in methanol solution mixed with dichloromethane.[7][8]

Q2: What is a good starting solvent system for purifying 7-(4-Piperidinyloxy)quinoline?

A2: For a moderately polar compound like this, a standard starting point is an ethyl acetate (EtOAc) and hexane mixture.[7] However, due to its basicity, you must incorporate a basic modifier.

  • Recommended Starting Point: Begin your TLC analysis with 20-40% Ethyl Acetate in Hexane + 1% Triethylamine .[9] Adjust the polarity by varying the EtOAc/Hexane ratio until the desired Rf value is achieved.

Q3: What is the ideal Rf value I should aim for on my TLC plate?

A3: For optimal separation in flash chromatography, the target compound should have an Rf value between 0.2 and 0.4 .[10][11]

  • If Rf is > 0.4: The compound will elute too quickly, leading to poor separation from less polar impurities. Increase the proportion of the non-polar solvent (e.g., hexane).[10]

  • If Rf is < 0.2: The compound will take a long time to elute, resulting in broad peaks and excessive solvent consumption. Increase the proportion of the polar solvent (e.g., ethyl acetate).[6]

Q4: Should I use liquid loading or dry loading for my sample?

A4: The choice depends on your sample's solubility in the initial mobile phase.

  • Liquid Loading: Use if your crude product dissolves completely in a minimal volume of the starting mobile phase (e.g., 10% EtOAc/Hexane). This is often more straightforward.

  • Dry Loading: This is the preferred method if your compound is poorly soluble in the mobile phase or if you need to load a large amount of material.[12] Dry loading prevents band broadening caused by using a strong dissolution solvent.[9] Dissolve your crude material in a volatile solvent (like dichloromethane or methanol), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting free-flowing powder onto the column.[8]

Systematic Method Development Workflow

A systematic approach is crucial for developing a robust and reproducible purification method. The workflow begins with Thin-Layer Chromatography (TLC) to scout for optimal conditions before scaling up to flash chromatography.

MethodDevelopment cluster_TLC TLC Optimization cluster_Flash Flash Chromatography Scale-Up TLC_Start Start TLC Screening TLC_Solvent Select Solvent System (e.g., EtOAc/Hexane + 1% Et3N) TLC_Start->TLC_Solvent TLC_Run Run TLC Plates (Varying Polarity) TLC_Solvent->TLC_Run TLC_Check Analyze Rf Value TLC_Run->TLC_Check TLC_Adjust_High Rf Too High? (>0.4) Decrease Polarity TLC_Check->TLC_Adjust_High Yes TLC_Adjust_Low Rf Too Low? (<0.2) Increase Polarity TLC_Check->TLC_Adjust_Low Yes TLC_Optimal Optimal Rf Achieved (0.2 - 0.4) TLC_Check->TLC_Optimal No (Optimal) TLC_Adjust_High->TLC_Run TLC_Adjust_Low->TLC_Run Flash_Equilibrate Equilibrate Column (3-5 Column Volumes) TLC_Optimal->Flash_Equilibrate Proceed to Flash Flash_Load Load Sample (Dry or Liquid) Flash_Equilibrate->Flash_Load Flash_Run Run Isocratic or Gradient Elution Flash_Load->Flash_Run Flash_Collect Collect & Analyze Fractions Flash_Run->Flash_Collect Flash_Pool Pool Pure Fractions & Evaporate Flash_Collect->Flash_Pool Flash_Pure Pure Compound Flash_Pool->Flash_Pure Troubleshooting cluster_peak Peak Shape Issues cluster_sep Separation Issues cluster_sol Solutions Start Problem Observed PeakTailing Peak Tailing Causes: - Acid/Base Interaction - Column Overload - Channeling Start->PeakTailing PeakFronting Peak Fronting Causes: - Column Overload - Sample Solvent Too Strong Start->PeakFronting PoorSep Poor Separation Causes: - Wrong Solvent System - Gradient Too Steep - Column Overloaded Start->PoorSep NoElution No Elution / Recovery Causes: - Irreversible Adsorption - Compound Insoluble - Wrong Mobile Phase Start->NoElution Sol_Modifier Add/Increase Basic Modifier (e.g., 1-2% Et3N) PeakTailing->Sol_Modifier Primary Fix Sol_Load Reduce Sample Load PeakTailing->Sol_Load PeakFronting->Sol_Load Sol_DryLoad Use Dry Loading PeakFronting->Sol_DryLoad Sol_Solvent Change Solvent System (Different Selectivity) PoorSep->Sol_Solvent Sol_Gradient Run a Shallower Gradient PoorSep->Sol_Gradient NoElution->Sol_Modifier Sol_Stationary Switch to Alumina or Amine-Functionalized Silica NoElution->Sol_Stationary

Sources

Troubleshooting

Resolving HPLC Baseline Noise: A Technical Support Guide for the Analysis of 7-(4-Piperidinyloxy)quinoline

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) baseline noise, with a specific focus on the analysis of quinoline derivatives like 7-(4-Piperidinyloxy)quinoline. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) baseline noise, with a specific focus on the analysis of quinoline derivatives like 7-(4-Piperidinyloxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and remedy common issues that compromise data quality. As Senior Application Scientists, we understand that a stable baseline is the foundation of accurate and reproducible chromatographic analysis.

Frequently Asked Questions (FAQs)

This section provides quick answers to common baseline problems. For a more in-depth analysis, please refer to the Systematic Troubleshooting Guide.

Q1: What is the most common cause of HPLC baseline noise?

A: The most frequent sources of baseline noise are related to the mobile phase, including inadequate degassing (leading to air bubbles), use of low-purity solvents, contamination, or improper mixing.[1][2][3]

Q2: My baseline has regular, repeating spikes that coincide with the pump stroke. What's the problem?

A: This is a classic sign of a pump-related issue.[2][4] The most likely culprits are air bubbles in the pump, a leaking pump seal, or a faulty check valve.[2][5]

Q3: My baseline is drifting steadily upwards. What should I check first?

A: Upward baseline drift is often caused by a slow column equilibration, contamination building up in the system, or a mobile phase that has a strong UV absorbance at the detection wavelength, especially during a gradient run.[6][7][8] Temperature fluctuations in the lab can also contribute to drift.[6][7]

Q4: I see random, irregular noise in my baseline. Where should I start looking?

A: Irregular noise often points to a contaminated detector cell, a failing detector lamp, or inadequate mobile phase mixing.[1][7] Air bubbles in the detector can also cause erratic noise patterns.[7]

Q5: Can my sample preparation affect the baseline?

A: Yes. If the sample is dissolved in a solvent that is much stronger or has a different composition than the mobile phase, you may see baseline disturbances at the beginning of the chromatogram. It's always best to dissolve your sample in the initial mobile phase whenever possible.

Systematic Troubleshooting Guide

A noisy or drifting baseline can obscure peaks and lead to inaccurate quantification. This guide provides a systematic approach to identifying and resolving the root cause of baseline issues.

Visualizing the Troubleshooting Workflow

The first step in troubleshooting is to systematically isolate the source of the noise. The following workflow provides a logical path from problem identification to resolution.

HPLC_Troubleshooting_Workflow start Observe Baseline Noise is_periodic Is the noise regular and periodic? start->is_periodic is_random Is the noise irregular and random? is_periodic->is_random No pump_issues Pump & Degasser Issues is_periodic->pump_issues Yes is_drift Is the baseline drifting (up or down)? is_random->is_drift No detector_issues Detector Issues is_random->detector_issues Yes mobile_phase_issues Mobile Phase Issues is_drift->mobile_phase_issues Yes (Often) column_issues Column Issues is_drift->column_issues Yes (Often) temp_issues Temperature Instability is_drift->temp_issues Yes check_pump Check Pump: - Purge system for air - Inspect seals for leaks/salt buildup - Clean/replace check valves pump_issues->check_pump check_degasser Check Degasser: - Ensure it's functioning - Check for leaks in tubing pump_issues->check_degasser check_detector Check Detector: - Check lamp energy/age - Flush/clean flow cell detector_issues->check_detector check_mobile_phase Check Mobile Phase: - Prepare fresh, high-purity solvents - Degas thoroughly - Ensure proper mixing detector_issues->check_mobile_phase Air bubbles can cause random noise mobile_phase_issues->check_mobile_phase column_issues->check_mobile_phase Contaminated mobile phase can foul column check_column Check Column: - Ensure full equilibration - Flush with strong solvent - Replace if old or contaminated column_issues->check_column check_temp Stabilize Temperature: - Use a column oven - Shield from drafts temp_issues->check_temp Detector_vs_Pump_Noise cluster_pump Pump-Related Noise cluster_detector Detector-Related Noise pump_noise Periodic & Regular (Correlates with pressure) detector_noise Random & Irregular (Not periodic) observe Observe Noise Characteristic observe->pump_noise Periodic observe->detector_noise Random

Caption: Differentiating pump-based vs. detector-based noise.

  • Cause & Effect:

    • Failing Lamp: A weak or aging deuterium or tungsten lamp can cause an increase in short-term, random noise. [1][9]Most modern HPLC systems track lamp usage hours.

    • Contaminated Flow Cell: Contaminants or air bubbles inside the detector flow cell can cause significant noise. [1][9]Even dust or smudges on the outside of the cell windows can be a problem. [9] * Temperature Fluctuations: Changes in ambient lab temperature can affect the detector's electronics and the refractive index of the mobile phase in the flow cell, leading to baseline drift. [6][7]

  • Solutions & Protocols:

    • Check Lamp Status: Check the lamp's energy or age through the instrument's software. Replace if it is near the end of its recommended lifetime. [9] * Clean the Flow Cell: Flush the flow cell with a strong, miscible solvent like isopropanol. For stubborn contamination, flushing with a dilute solution of nitric acid (e.g., 1N HNO3) may be necessary, but always consult your detector's manual first. [1]

Method-Specific Considerations for 7-(4-Piperidinyloxy)quinoline

Quinoline derivatives are heterocyclic aromatic compounds, making them well-suited for reverse-phase HPLC with UV detection. [10]

  • Column Selection: A standard C18 column is a good starting point for the analysis of many quinoline derivatives. [10]* Mobile Phase: A mobile phase consisting of acetonitrile and water (or a buffer) is common. [10][11]Acetonitrile is often preferred due to its lower UV absorbance compared to methanol. [12]* Detection Wavelength: Quinoline compounds typically have strong UV absorbance. A diode array detector (DAD) can be used to determine the optimal detection wavelength, which might be around 225 nm, 270 nm, or 340 nm depending on the specific derivative. [10][13]* Sample Solvent: To prevent peak distortion and baseline issues, dissolve the 7-(4-Piperidinyloxy)quinoline standard and samples in the initial mobile phase composition.

    Parameter Recommended Starting Condition Rationale
    Column Reverse-Phase C18, 4.6 x 150 mm, 5 µm Common for separation of quinoline derivatives. [10]
    Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid Acid modifier improves peak shape for basic compounds. [11]
    Mobile Phase B Acetonitrile with 0.1% Formic Acid Good UV transparency and elution strength. [10]
    Gradient 20% to 80% B over 20 minutes A typical starting gradient to elute compounds of interest. [10]
    Flow Rate 1.0 mL/min Standard analytical flow rate.
    Detection UV/DAD at 225 nm or 270 nm Common absorbance maxima for quinoline structures. [10][13]

    | Column Temp. | 30-40 °C | Improves efficiency and reduces viscosity. |

References

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (n.d.).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives - Benchchem. (n.d.).
  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. (n.d.).
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31).
  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier. (n.d.).
  • HPLC Troubleshooting - Noisy Baseline - Shimadzu UK Limited. (2022, August 26).
  • Eliminating Baseline Problems - Agilent. (n.d.).
  • Shimadzu Baseline Disturbance. (n.d.).
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13).
  • How to Address HPLC System Contamination Issues - Patsnap Eureka. (n.d.).
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018, May 24). Journal of Liquid Chromatography & Related Technologies, 41(8).
  • HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. (n.d.).
  • Troubleshooting Common HPLC Issues | Labcompare.com. (n.d.).
  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. (n.d.).
  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (n.d.).
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem. (n.d.).
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. (n.d.).
  • HPLC Pain Points - Cytiva. (2022, November 15).
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (n.d.).
  • What Causes Baseline Noise in HPLC, and How to Control It? - YouTube. (2022, March 1).
  • Essential Precautions for HPLC Mobile Phase Handling and Use - Pharma Growth Hub. (2023, November 28).
  • C190-E094A_Tips for practical HPLC analysis - Shimadzu. (n.d.).
  • HPLC Troubleshooting: What is causing baseline noise? - YouTube. (2022, October 26).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity - Sigma-Aldrich. (n.d.).
  • how to decrease noise in RP-HPLC acetonitrile water method - Chromatography Forum. (2. (2010, April 23).
  • Separation of 7-Chloro-4-aminoquinoline on Newcrom R1 HPLC column. (n.d.).
  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (n.d.).
  • SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES - Revue Roumaine de Chimie -. (n.d.).

Sources

Optimization

Technical Support Center: Overcoming Low Bioavailability of 7-(4-Piperidinyloxy)quinoline

Prepared by the Senior Application Scientist Team This guide is intended for researchers, scientists, and drug development professionals encountering low oral bioavailability with 7-(4-Piperidinyloxy)quinoline and its de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals encountering low oral bioavailability with 7-(4-Piperidinyloxy)quinoline and its derivatives. This document provides a structured troubleshooting framework, detailed experimental protocols, and answers to frequently asked questions to systematically diagnose and overcome bioavailability challenges.

Introduction: Understanding the Challenge

7-(4-Piperidinyloxy)quinoline is a heterocyclic compound belonging to the quinoline class, a scaffold known for a wide range of biological activities.[1][2][3] However, like many new chemical entities (NCEs), it may exhibit suboptimal oral bioavailability, which can hinder its therapeutic potential.[4][5][6] Low bioavailability is typically a result of a combination of factors, primarily poor aqueous solubility and/or low intestinal permeability.[4][7] This guide will walk you through identifying the root cause and selecting an appropriate formulation strategy to enhance systemic exposure.

Based on its chemical structure—a fused aromatic quinoline ring system and a piperidine moiety—we can anticipate certain physicochemical properties that may contribute to bioavailability issues. Quinoline itself is a weak tertiary base with a pKa of approximately 4.85 and is only slightly soluble in water.[3][8] Such properties often place compounds in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), both of which present significant formulation challenges.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes for the low oral bioavailability of a quinoline-based compound like this?

A1: The primary causes can be categorized into three main areas:

  • Physicochemical Properties:

    • Poor Aqueous Solubility: As a likely weak base, the compound's solubility will be pH-dependent, potentially dissolving in the acidic stomach environment but precipitating in the neutral pH of the small intestine, which is the primary site of drug absorption.[5]

    • High Lipophilicity: While a certain degree of lipophilicity is needed to cross cell membranes, very high lipophilicity can lead to poor dissolution in the aqueous gut environment.[10]

  • Biological Barriers:

    • High First-Pass Metabolism: The compound may be extensively metabolized by cytochrome P450 (CYP) enzymes (like CYP3A4) in the gut wall or liver before reaching systemic circulation.[11][12]

    • Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which are present in the intestinal lining and actively pump drugs back into the gut lumen, reducing net absorption.[13][14][15] Several quinoline derivatives have been identified as P-gp substrates.[14][16]

  • Formulation Issues:

    • An inadequate or non-optimized delivery vehicle can fail to maintain the drug in a solubilized state at the site of absorption.[11]

Q2: How do I determine if my compound is a BCS Class II or Class IV drug?

A2: You need to experimentally determine its aqueous solubility and intestinal permeability.

  • Solubility: Can be determined by equilibrium solubility experiments across a physiological pH range (e.g., pH 1.2 to 7.4). A compound is considered "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over this pH range.

  • Permeability: Is typically assessed using in vitro models like the Caco-2 cell monolayer assay.[17] This model uses a line of human colon adenocarcinoma cells that differentiate to form a polarized monolayer, mimicking the intestinal barrier.[17] High permeability is generally defined as an apparent permeability coefficient (Papp) comparable to or greater than that of a well-absorbed reference compound like metoprolol.

Q3: What is a "food effect" and could it be impacting my results?

A3: A food effect refers to the alteration in drug bioavailability when administered with food. For lipophilic, poorly soluble drugs, administration with a high-fat meal can sometimes increase bioavailability.[18] This is because food stimulates bile secretion, and the bile salts act as natural surfactants, helping to dissolve the drug.[18] If you observe significantly different results between fasted and fed animal studies, a food effect is likely, and lipid-based formulations may be a promising strategy.[19][20]

Troubleshooting Guide: From Problem to Solution

This section is designed as a logical workflow to diagnose and solve bioavailability issues.

Problem 1: Very Low and Highly Variable Plasma Concentrations After Oral Dosing

This is a classic sign of poor aqueous solubility leading to dissolution-rate-limited absorption.

Step 1: Root Cause Analysis

  • Action: Perform pH-dependent solubility and dissolution studies.

  • Rationale: To confirm if the compound precipitates at intestinal pH. Use of biorelevant media (e.g., FaSSIF for fasted state, FeSSIF for fed state) can provide a more accurate prediction of in vivo dissolution than simple buffers.[18]

  • Expected Outcome: You will likely observe low solubility, especially in media with a pH above 6.5.

Step 2: Solution Pathways

Solution StrategyMechanism of ActionWhen to UseKey Considerations
Particle Size Reduction Increases the surface area available for dissolution according to the Noyes-Whitney equation.[5]Simple, cost-effective first approach for BCS Class II compounds.May not be sufficient for extremely insoluble compounds. Risk of particle agglomeration.
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a hydrophilic polymer carrier in a high-energy amorphous state, preventing crystallization and enhancing dissolution to create a supersaturated solution.[21][22]Highly effective for very poorly soluble (brick dust) compounds.Requires screening of polymers for stability. The supersaturated state can be transient.
Lipid-Based Drug Delivery Systems (LBDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in GI fluids, it forms a fine oil-in-water emulsion or microemulsion, presenting the drug in a solubilized state.[19][20][23]Excellent for lipophilic (greasy) compounds. Can mitigate food effects and enhance lymphatic transport, bypassing the liver.[6][7][19]Requires careful selection of excipients to ensure good emulsification and avoid drug precipitation upon dispersion.[24]
Co-crystals Incorporating a co-former into the drug's crystal lattice modifies its physicochemical properties, such as solubility and dissolution rate, without altering the drug molecule itself.A viable strategy for crystalline drugs where other methods fail to provide stable formulations.Requires screening for suitable and safe co-formers.
Problem 2: Good In Vitro Dissolution but Still Low In Vivo Bioavailability

This pattern suggests that permeability, efflux, or first-pass metabolism is the rate-limiting step, characteristic of a BCS Class IV drug (if solubility was initially low) or a high-permeability drug with metabolic liabilities.

Step 1: Root Cause Analysis

  • Action 1: Conduct a Caco-2 permeability assay.

  • Rationale: This assay will determine the compound's intrinsic permeability and indicate if it is a substrate for efflux transporters like P-gp.[17] A high efflux ratio (Papp B→A / Papp A→B > 2) is indicative of active efflux.

  • Action 2: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes.

  • Rationale: This experiment will determine the compound's intrinsic clearance rate and identify the major metabolic pathways.[11] High clearance suggests extensive first-pass metabolism.

Step 2: Solution Pathways

Issue IdentifiedSolution StrategyMechanism of ActionKey Considerations
High P-gp Efflux Co-administration with P-gp Inhibitor In preclinical studies, co-dosing with a P-gp inhibitor (e.g., verapamil, ketoconazole) can confirm P-gp's role.[11][15] For formulation, some excipients used in LBDDS (e.g., Cremophor EL, Tween 80) have P-gp inhibitory effects.[15]This is primarily a research tool; co-dosing with a potent inhibitor is not a viable long-term clinical strategy due to drug-drug interaction risks.[15]
High P-gp Efflux Prodrug Approach Modify the drug's structure to mask the site recognized by the transporter. The prodrug is designed to be cleaved in vivo to release the active parent drug.[4][16]Requires significant medicinal chemistry effort and ensures the prodrug is efficiently converted back to the active form.[16]
High First-Pass Metabolism Lipid-Based Formulations (LBDDS) LBDDS, particularly those with long-chain fatty acids, can promote lymphatic transport.[7][19] This pathway drains into the thoracic duct, bypassing the liver's portal circulation and reducing first-pass metabolism.[7]Formulation must be carefully designed to favor lymphatic uptake.
High First-Pass Metabolism Nanoformulations (e.g., SLNs, NLCs) Encapsulating the drug can protect it from metabolic enzymes in the GI tract and liver.[12][25][26]Manufacturing can be complex. Stability of the nanoformulation must be ensured.

Visualization & Workflows

Workflow for Diagnosing and Overcoming Low Bioavailability

The following diagram outlines a systematic approach to troubleshooting.

bioavailability_workflow cluster_start Initial Observation cluster_diagnosis Diagnosis Phase cluster_decision Identify Limiting Factor cluster_solution Formulation Strategy start Low & Variable Oral Bioavailability Observed solubility_test Assess Solubility (pH profile, biorelevant media) start->solubility_test is_solubility_low Is Solubility Limiting? solubility_test->is_solubility_low permeability_test Assess Permeability & Efflux (Caco-2 Assay) is_permeability_low Are Permeability/Efflux Limiting? permeability_test->is_permeability_low metabolism_test Assess Metabolism (Microsomes, Hepatocytes) permeability_solutions LBDDS (P-gp inhibition/lymphatic) Prodrug Approach Nanoformulations metabolism_test->permeability_solutions is_solubility_low->permeability_test No solubility_solutions Particle Size Reduction Amorphous Solid Dispersions Lipid-Based Systems (LBDDS) Co-crystals is_solubility_low->solubility_solutions Yes is_permeability_low->metabolism_test No is_permeability_low->permeability_solutions Yes

Caption: A decision-making workflow for troubleshooting low oral bioavailability.

Key Experimental Protocols

Protocol 1: Caco-2 Permeability and Efflux Assay

This assay is crucial for determining if intestinal permeability or P-gp efflux is a limiting factor.[17]

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of each cell monolayer by measuring its Transepithelial Electrical Resistance (TEER).

  • Preparation of Dosing Solutions: Prepare a solution of 7-(4-Piperidinyloxy)quinoline in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a known concentration.

  • Transport Experiment (A→B):

    • Add the dosing solution to the apical (upper) chamber of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.

  • Transport Experiment (B→A):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Bioanalysis: Quantify the concentration of the compound in all samples using a validated analytical method, such as LC-MS/MS.

  • Calculation:

    • Calculate the Papp for each direction using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) : ER = Papp(B→A) / Papp(A→B).

Interpretation:

  • An ER > 2 suggests the compound is a substrate for an active efflux transporter like P-gp.

  • The Papp(A→B) value can be compared to reference compounds to classify permeability as low, medium, or high.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a starting point for developing a simple lipid-based formulation.[24][26]

Objective: To create a stable, liquid formulation that spontaneously forms a microemulsion upon dilution in aqueous media.

Methodology:

  • Excipient Screening:

    • Solubility: Determine the solubility of the compound in various oils (e.g., Labrafac™ PG, Maisine® CC), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP).[5]

    • Goal: Identify excipients that can dissolve a high concentration of the drug.

  • Constructing Ternary Phase Diagrams:

    • Select the best oil, surfactant, and co-solvent based on the solubility screening.

    • Prepare a series of blank formulations by mixing these three components at various ratios (e.g., from 10:90:0 to 10:0:90).

    • Visually assess the self-emulsification performance of each blank formulation by adding a small amount to water and observing the resulting emulsion. Grade the performance (e.g., Grade A for rapid formation of a clear microemulsion, Grade E for poor emulsification).

    • Plot the results on a ternary phase diagram to identify the optimal "self-emulsifying region."

  • Drug Loading and Optimization:

    • Select ratios from the optimal region identified in the phase diagram.

    • Dissolve the 7-(4-Piperidinyloxy)quinoline into the selected excipient mixtures to prepare the final SEDDS formulation.

    • Ensure the drug remains dissolved and the formulation is physically stable.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS in simulated gastric or intestinal fluid and measure the resulting droplet size using dynamic light scattering (DLS). A droplet size of <200 nm is generally desirable.

    • In Vitro Dissolution: Perform a dissolution test comparing the SEDDS formulation to an unformulated drug suspension. The SEDDS should show a significant improvement in the rate and extent of drug release.

References

  • Nayak, A. N. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Bentham Science Publishers. (2021). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery.
  • Advanced Pharmaceutical Bulletin. (2022). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics.
  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.
  • Frontiers. (2023).
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • ACS Publications. (2015). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals.
  • Taylor & Francis. (2023).
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Slideshare. (n.d.).
  • PubMed. (2011). Oral lipid based drug delivery system (LBDDS)
  • Insights on Prospects of Prediction of Drug Bioavailability
  • PEXACY International Journal of Pharmaceutical Science. (2025). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals.
  • ACS Publications. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters.
  • PubMed. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Bioavailability of Selonsertib in Preclinical Models.
  • MDPI. (2021). Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein.
  • Journal of Pharmaceutical Research. (n.d.). Enhancing the Solubility of BCS Class II and IV Drugs by Sedds Approach- A Structured Review.
  • PMC. (n.d.). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells.
  • PubMed. (2004).
  • Oriental Journal of Chemistry. (n.d.). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems.
  • TANZ JOURNAL. (n.d.). advanced approaches to improve solubility of bcs class ii drugs.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Low Oral Bioavailability of Tandospirone in Preclinical Research.
  • ACS Omega. (2025). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success.
  • PMC. (n.d.). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • MDPI. (2021).
  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions.
  • IJFMR. (2025).
  • ACS Publications. (2024).
  • ResearchGate. (n.d.).
  • Journal of Drug Delivery and Therapeutics. (2022). View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • PubMed. (2016). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies.
  • MedChemExpress. (n.d.). 7-Chloro-4-(piperazin-1-yl)quinoline | Chemical Scaffold.
  • Wikipedia. (n.d.). Quinoline.
  • Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7-(4-Piperidinyloxy)quinoline Photostability

Welcome to the Technical Support Center for 7-(4-Piperidinyloxy)quinoline. As a Senior Application Scientist, I frequently encounter assay failures traced back to a single, often-overlooked variable: photodegradation .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-(4-Piperidinyloxy)quinoline. As a Senior Application Scientist, I frequently encounter assay failures traced back to a single, often-overlooked variable: photodegradation .

The quinoline scaffold is notoriously sensitive to ultraviolet (UV) and high-intensity visible light. When handling 7-(4-Piperidinyloxy)quinoline during drug development workflows, failing to account for its photochemistry will lead to irreproducible IC50​ values, false-positive toxicity, and degraded analytical standards.

This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to ensure the structural integrity of your compound.

Part 1: Knowledge Base & Mechanistic Causality

Q1: Why does 7-(4-Piperidinyloxy)quinoline degrade so rapidly on the benchtop?

The Causality: The instability is driven by a photo-oxidation cascade. The quinoline chromophore strongly absorbs UV light (typically in the 280–365 nm range), elevating the molecule into a highly reactive excited triplet state. If dissolved oxygen ( O2​ ) is present in your buffer or solvent, this triplet state transfers energy to the oxygen, generating Reactive Oxygen Species (ROS).

Mechanistic studies on the 1 demonstrate that superoxide radicals ( O2∙−​ ) predominantly attack the pyridine ring, while hydroxyl radicals ( ∙OH ) attack the benzene ring[1]. For 7-(4-Piperidinyloxy)quinoline, this dual-attack mechanism leads to the formation of quinolinone derivatives and the rapid cleavage of the piperidinyloxy ether linkage.

Mechanism A 7-(4-Piperidinyloxy)quinoline (Ground State) B Excited Triplet State (Highly Reactive) A->B UV Light (< 400 nm) C ROS Generation (Superoxide & Hydroxyl) B->C + Dissolved O2 D Pyridine Ring Oxidation (Quinolinone Derivatives) B->D Direct Photo-oxidation C->D Superoxide Attack E Ether Bond Cleavage (Piperidinol + 7-Hydroxyquinoline) C->E Hydroxyl Radical Attack

Fig 1. Photodegradation pathway of 7-(4-Piperidinyloxy)quinoline via ROS generation.

Q2: What degradation kinetics and products should I expect in my LC-MS data?

Photodegradation of quinoline scaffolds strictly follows pseudo-first-order kinetics[2]. The rate of degradation is highly dependent on the solvent's dissolved organic matter and pH, as these factors accelerate hydroxyl radical production[3]. In your LC-MS traces, look for:

  • Mass shifts of +16 Da or +32 Da: Indicative of mono- or di-oxidation on the quinoline core (e.g., 2-quinolinone or 4-quinolinone formation)[1].

  • Cleavage Products: A major peak corresponding to 7-hydroxyquinoline ( m/z ~145) resulting from the scission of the ether bond.

Part 2: Troubleshooting & Experimental Workflows

Q3: How do I definitively prove my assay failure is due to UV degradation and not thermal/hydrolytic instability?

The Solution: You must implement a Self-Validating Photostability Assay . Do not assume light is the culprit without isolating the variable. By running a parallel "Dark Control" subjected to the exact same thermal and chemical environment, you isolate photon exposure as the sole variable. If the dark control remains intact while the exposed sample degrades, you have proven photolytic causality.

Workflow S1 Sample Prep (Standard Buffer) S2 Split Aliquots (Identical Temp/pH) S1->S2 S3A UV/Vis Exposure (Test Group) S2->S3A S3B Dark Control (Foil Wrapped) S2->S3B S4 HPLC-UV/MS Analysis (Quantify Intact API) S3A->S4 Quantify Degradants S3B->S4 Baseline Reference

Fig 2. Self-validating experimental workflow for assessing compound photostability.

Step-by-Step Methodology: Forced Degradation Protocol
  • Preparation: Dissolve 7-(4-Piperidinyloxy)quinoline in your assay buffer to a final concentration of 10 µM.

  • Aliquoting: Split the solution into two identical clear glass HPLC vials.

  • Variable Isolation: Wrap Vial B (Dark Control) tightly in two layers of aluminum foil. Leave Vial A (Test Group) exposed.

  • Incubation: Place both vials side-by-side under a UV-A light source (365 nm) or on the benchtop under standard fluorescent laboratory lighting for 4 hours.

  • Quenching & Analysis: Inject 10 µL of each sample into an LC-MS system. Compare the Area Under the Curve (AUC) of the parent mass ( m/z 229.1 [M+H]+ ) between Vial A and Vial B.

Q4: How can I stabilize the compound during long-term in vitro assays?

Because the degradation is primarily ROS-mediated[2],[3], stabilization requires breaking the causality chain (Light Triplet State ROS Degradation).

Quantitative Data & Mitigation Strategies

The table below summarizes the expected kinetics under various conditions and the corresponding mitigation strategies required to maintain >95% compound integrity.

Environmental ConditionEstimated Kinetics ( t1/2​ )Primary Degradation PathwayRecommended Mitigation Strategy
UV Exposure (365 nm) < 30 minutesDirect photo-oxidation & rapid ether cleavageUse strict UV-blocking amber glassware; work under yellow/red darkroom lighting.
Ambient Light + Ambient O2​ 2 – 4 hoursROS-mediated ring oxidation[2]Shield assay plates with foil; minimize benchtop exposure times.
Ambient Light + Degassed Buffer > 24 hoursSuppressed ROS generation (Oxygen starvation)Sparge all assay buffers with Argon or N2​ for 15 mins prior to compound addition.
Dark + Ambient O2​ > 6 monthsNone (Stable baseline)Store stock solutions at -20°C in opaque, airtight containers.

Part 3: Standard Operating Procedure (SOP)

To ensure maximum trustworthiness and reproducibility across your laboratory, enforce the following SOP for handling 7-(4-Piperidinyloxy)quinoline:

Step 1: Reconstitution Always reconstitute the lyophilized powder in a dark room or under yellow light. Use anhydrous, degassed DMSO to prepare the master stock (e.g., 10 mM).

Step 2: Aliquoting Immediately divide the master stock into single-use aliquots using amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles and cumulative ambient light exposure.

Step 3: Assay Preparation When diluting the stock into aqueous buffers for biological assays, ensure the buffer is freshly prepared and ideally sparged with nitrogen gas to displace dissolved oxygen. The presence of nitrates or organic matter in the water can severely accelerate quinoline photodegradation[3], so use strictly LC-MS grade or ultra-pure water.

Step 4: Storage Purge the headspace of the amber tubes with Argon gas before sealing. Store all aliquots at -20°C or -80°C. Never store working solutions in clear glass volumetric flasks on the benchtop.

References

  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension (Journal Article) | ETDEWEB - OSTI. OSTI.gov.
  • Kochany, J. (2017). Photodegradation of quinoline in water.

Sources

Optimization

How to remove impurities from synthesized 7-(4-Piperidinyloxy)quinoline

Advanced Troubleshooting & Methodologies for Drug Development Professionals Welcome to the Application Support Knowledge Base. The synthesis of 7-(4-Piperidinyloxy)quinoline—a critical intermediate for various antipsycho...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Methodologies for Drug Development Professionals

Welcome to the Application Support Knowledge Base. The synthesis of 7-(4-Piperidinyloxy)quinoline—a critical intermediate for various antipsychotic and kinase-inhibitor scaffolds—frequently presents purification bottlenecks. Due to the dual basicity of the quinoline nitrogen and the secondary piperidine amine, this molecule is highly prone to solvation, often presenting as a stubborn, viscous oil rather than a crystalline solid.

This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with >98% purity.

Purification Decision Matrix

Before selecting a purification route, you must assess the physical state of your crude mixture. The following workflow dictates the optimal path based on the specific impurities present.

QuinolinePurification Start Crude 7-(4-Piperidinyloxy)quinoline Assess Assess Physical State & Impurity Profile Start->Assess Oil Viscous Oil (Solvated Base) Assess->Oil High Moisture/Solvent Solid Impure Solid (Co-precipitates) Assess->Solid Crystalline Impurities AcidBase Acid-Base Extraction (Removes Neutral Impurities) Oil->AcidBase RPChrom Reversed-Phase Chromatography (Separates Analogs) Solid->RPChrom Complex Mixture Cryst Solvent/Anti-Solvent Crystallization Solid->Cryst Simple Mixture Salt Salt Formation (HCl in Isopropanol) AcidBase->Salt Isolate as Salt Pure Pure Target Compound (>98% Purity) RPChrom->Pure Lyophilize Fractions Salt->Pure Filter & Dry Cryst->Pure Filter & Dry

Decision workflow for isolating 7-(4-Piperidinyloxy)quinoline based on crude physical state.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My crude product is a dark, viscous oil that refuses to crystallize, even after prolonged drying under high vacuum. How do I induce solidification? Causality: The presence of two highly basic nitrogen atoms enables the molecule to form extensive hydrogen-bonding networks with atmospheric moisture and residual polar solvents. This solvation sphere drastically lowers the melting point, trapping the compound in an amorphous, oily state[1]. Solution: Disrupt the solvation sphere via Salt Formation . By treating the oil with an anhydrous acid (e.g., HCl in isopropanol), you protonate the nitrogens. The resulting ionic character forces the molecules into a highly ordered crystalline lattice, which naturally excludes non-polar organic impurities. The hydrochloride salt can then be filtered and, if necessary, neutralized to regenerate the pure free base[1].

Q2: I synthesized the compound via a Mitsunobu reaction. How do I separate the target product from the massive excess of Triphenylphosphine Oxide (TPPO)? Causality: TPPO is highly polar and a strong hydrogen-bond acceptor, causing it to co-elute with basic quinoline derivatives during standard normal-phase silica chromatography. Solution: Exploit differential pKa values using a pH-controlled liquid-liquid extraction . Dissolve the crude mixture in dichloromethane (DCM) and extract with 1M aqueous HCl. The dual-basic 7-(4-Piperidinyloxy)quinoline will protonate and partition into the aqueous layer. TPPO remains neutral and stays in the DCM layer. Discard the DCM, basify the aqueous layer to pH 12 with NaOH, and extract the pure free base into fresh DCM[2].

Q3: During reversed-phase HPLC purification, I observe severe peak tailing and poor resolution from unreacted 4-hydroxypiperidine. What is causing this? Causality: The secondary amine on the piperidine ring interacts strongly with residual, unendcapped silanol (-Si-OH) groups on the C18 silica stationary phase. This secondary ion-exchange mechanism delays elution and smears the peak[3]. Solution: Add 0.1% Trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases. TFA fully protonates the basic nitrogens and acts as an ion-pairing agent, masking the silanol interactions and ensuring sharp, symmetrical peaks[3].

Validated Experimental Protocols

Protocol A: Dual-Stage Acid-Base Extraction & Crystallization

Purpose: Rapid removal of neutral/acidic impurities (e.g., TPPO, unreacted phenols) and solidification of oily crudes.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve 10 g of crude 7-(4-Piperidinyloxy)quinoline oil in 100 mL of Dichloromethane (DCM).

  • Acidic Extraction: Transfer to a separatory funnel. Add 100 mL of 1M aqueous HCl. Shake vigorously and vent.

    • Validation Checkpoint: The aqueous layer should become slightly warm (exothermic protonation). If the aqueous layer is cloudy, the concentration of the salt is too high; add 20 mL of deionized water to ensure complete dissolution.

  • Phase Separation: Drain the lower DCM layer (contains neutral impurities like TPPO). Wash the aqueous layer with an additional 50 mL of DCM to ensure complete removal of organics.

  • Basification: Transfer the aqueous layer to a beaker. While stirring vigorously on an ice bath, slowly add 2M NaOH dropwise until the pH reaches 11-12.

    • Causality: The high pH ensures both the quinoline and piperidine nitrogens are fully deprotonated, rendering the molecule insoluble in water. A white/off-white precipitate or milky oil will form.

  • Final Extraction: Extract the basified mixture with 2 x 100 mL of fresh DCM. Combine the DCM layers, dry over anhydrous MgSO4, and filter.

  • Crystallization: Concentrate the DCM down to ~20 mL under reduced pressure. Slowly add Hexane (anti-solvent) dropwise until persistent turbidity is observed. Let stand at 4°C for 4 hours to yield the pure crystalline free base[1]. For highly stubborn batches, heating and stirring in N,N-dimethylformamide (DMF) followed by controlled cooling can force precipitation[4].

Protocol B: Automated Reversed-Phase Flash Chromatography

Purpose: Separation of closely related structural analogs (e.g., regioisomers or unreacted 7-chloroquinoline)[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of Dimethylformamide (DMF) or Methanol. Do not use DCM, as it is immiscible with the aqueous mobile phase and will crash out on the column.

  • Column Selection: Use a pre-packed C18 functionalized silica cartridge (e.g., 50g for a 2g crude load).

  • Mobile Phase Setup:

    • Solvent A: Ultrapure Water + 0.1% TFA

    • Solvent B: Acetonitrile (MeCN) + 0.1% TFA

  • Gradient Elution: Run a gradient from 5% B to 95% B over 20 column volumes (CV).

    • Validation Checkpoint: Monitor UV absorbance at 254 nm (quinoline core) and 280 nm. The target compound typically elutes between 30-45% B, depending on the exact column chemistry.

  • Recovery: Pool the product fractions. To remove the TFA and recover the free base, neutralize the fractions with saturated aqueous NaHCO3 before evaporating the acetonitrile, then extract with Ethyl Acetate.

Quantitative Data Summary: Purification Efficacy

The following table summarizes the expected outcomes of various purification strategies applied to quinoline derivatives, allowing you to select the most efficient method for your specific scale and impurity profile[2].

Purification TechniqueStarting Material StateReagents / ConditionsAchieved Purity (%)Typical Yield (%)Key Advantage
Acid-Base Extraction Viscous Oil / Mixture1M HCl, DCM, 2M NaOH92.0 - 95.0%85 - 90%Rapid removal of neutral/acidic impurities
Salt Crystallization Semi-solid or OilIsopropanol, HCl (gas/ether)> 99.0%75 - 85%Exceptional purity; solidifies stubborn oils
Reversed-Phase HPLC Complex MixtureC18 Silica, H₂O/MeCN (0.1% TFA)> 98.5%65 - 80%High resolution for structurally similar analogs
Solvent/Anti-Solvent Impure SolidDCM / Hexane or EtOH / H₂O90.0 - 95.0%80 - 88%Highly scalable and solvent-efficient

Sources

Reference Data & Comparative Studies

Validation

Positional Isomerism in Scaffold Design: A Comparative Guide to 7-(4-Piperidinyloxy)quinoline and Its Derivatives

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of selecting the correct heterocyclic scaffold to achieve target selectivity. 7-(4-Piperidinyloxy)quinoline is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of selecting the correct heterocyclic scaffold to achieve target selectivity. 7-(4-Piperidinyloxy)quinoline is a highly versatile building block[1], but its utility is best understood when objectively compared to its positional isomers—most notably, the 8-substituted derivatives.

This guide provides an in-depth comparative analysis of piperidinyloxyquinoline derivatives, focusing on how subtle shifts in substitution vectors dictate pharmacological trajectories, supported by validated experimental workflows.

Structural Biology & Mechanistic Grounding

The fundamental difference between 7-(4-Piperidinyloxy)quinoline and its 8-substituted counterparts lies in the conformational vector dictated by the quinoline core.

  • The 7-Position (Linear Extension): In 7-(4-Piperidinyloxy)quinoline, the ether linkage projects the basic piperidine ring linearly away from the heteroatom-rich face of the quinoline core. This flat, extended topology is ideal for sliding into narrow, solvent-exposed clefts. Mechanistically, the planar quinoline intercalates into DNA base pairs, while the protonated piperidine nitrogen forms electrostatic interactions with the negatively charged phosphate backbone, making it a cornerstone for anticancer and antibacterial agents[2].

  • The 8-Position (Orthogonal Compaction): Shifting the substituent to the 8-position places the bulky piperidinyloxy group adjacent to the quinoline nitrogen. This creates steric crowding (peri-interactions), forcing the molecule into a "bent" or orthogonal conformation. This compact 3D shape is highly favored by G-Protein Coupled Receptors (GPCRs), which feature deep, cylindrical transmembrane binding pockets. Consequently, 8-substituted derivatives are heavily utilized as Histamine H1/H3[3] and Serotonin 5-HT6 receptor antagonists[4].

VectorAnalysis Scaffold Piperidinyloxyquinoline Scaffold Pos7 7-Position Isomer (Linear Vector) Scaffold->Pos7 Para-like extension Pos8 8-Position Isomer (Orthogonal Vector) Scaffold->Pos8 Peri-interaction Target7 Kinase Hinge Regions & DNA Intercalation Pos7->Target7 Extended Conformation Target8 GPCR Transmembrane Helices (H1/H3, 5-HT6) Pos8->Target8 Compact Conformation

Logical relationship between quinoline substitution vectors and biological target specificity.

Comparative Profiling of Substituted Derivatives

To objectively compare these scaffolds, we must look at how specific elaborations on the core dictate target affinity. The table below summarizes the quantitative and structural profiles of key derivatives.

Compound ScaffoldSubstitutionPrimary Target ClassVector TopologyTypical Application
7-(4-Piperidinyloxy)quinoline 7-PositionKinases, DNALinear / ExtendedOncology, Antibacterial building block[2]
8-(4-Piperidinyloxy)quinoline 8-PositionGPCRsOrthogonal / BentGeneral CNS & Allergy scaffold[3]
6-Butyl-8-(4-piperidinyloxy)quinoline 8-PositionHistamine H1/H3OrthogonalAllergic rhinitis drug precursor[3]
3-(Phenylsulfonyl)-8-(4-piperidinyloxy)quinoline 8-Position5-HT6 ReceptorOrthogonalCNS disorders (e.g., Alzheimer's)[4]

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, any comparative study utilizing these scaffolds must rely on robust, self-validating experimental protocols. Below are the standard methodologies for synthesizing the 7-isomer and evaluating the 8-isomer class.

Protocol A: Synthesis of 7-(4-Piperidinyloxy)quinoline via Mitsunobu Reaction

Causality: The Mitsunobu reaction is chosen over standard SN​2 alkylation because it allows the coupling of 7-hydroxyquinoline with 1-Boc-4-hydroxypiperidine under mild conditions, preventing unwanted elimination side-reactions of the secondary alcohol.

  • Reagent Preparation: Dissolve 1.0 eq of 7-hydroxyquinoline and 1.1 eq of 1-Boc-4-hydroxypiperidine in anhydrous THF under a nitrogen atmosphere.

  • Activation: Add 1.2 eq of Triphenylphosphine ( PPh3​ ). Cool the reaction mixture to 0°C.

  • Coupling: Dropwise addition of 1.2 eq of Diisopropyl azodicarboxylate (DIAD). Note: The strict order of addition ensures the betaine intermediate forms without premature side reactions.

  • Deprotection: Isolate the Boc-protected intermediate via flash chromatography. Treat with 4M HCl in Dioxane for 2 hours at room temperature to cleave the Boc group, yielding the hydrochloride salt.

  • Self-Validation Check: Post-deprotection LC-MS must show the exact mass ( [M+H]+=229.1 ). The complete absence of a tert-butyl singlet at ~1.4 ppm in the 1H−NMR spectrum confirms 100% Boc deprotection, which is critical to prevent false positives/negatives in subsequent biological assays[5].

Protocol B: GPCR Radioligand Binding Assay (H1 Receptor)

Causality: To objectively compare the binding affinities of 8-substituted quinolines (e.g., 6-butyl derivatives)[3], a competitive displacement assay using a known radioligand is required to calculate true Ki​ values.

  • Membrane Preparation: Harvest CHO cells stably expressing human H1 receptors. Homogenize in 50 mM HEPES buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -pyrilamine (radioligand), and serial dilutions of the quinoline test compound (10 pM to 10 µM).

  • Equilibrium: Incubate the plates at 25°C for 60 minutes to ensure steady-state binding kinetics.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the glass fibers with positive charges, drastically reducing non-specific binding of the basic piperidine compounds.

  • Quantification & Self-Validation: Add scintillation cocktail and read on a Microbeta counter. Validation Check: A known high-affinity antagonist (e.g., Cetirizine) must be run in parallel. A Z'-factor > 0.5 must be achieved in the control plates to validate the assay run.

AssayWorkflow Prep Membrane Preparation Incubate Compound Incubation Prep->Incubate Displace Radioligand Displacement Incubate->Displace Filter Rapid Filtration Displace->Filter Analyze Scintillation Analysis Filter->Analyze

Step-by-step experimental workflow for GPCR radioligand displacement assays.

Conclusion

While 7-(4-Piperidinyloxy)quinoline is a premier scaffold for targets requiring linear, extended conformations (such as DNA intercalation and kinase hinge regions)[2], shifting the piperidinyloxy moiety to the 8-position fundamentally alters the molecule's spatial geometry. This simple positional isomerism acts as a switch, redirecting the scaffold's affinity toward the deep, orthogonal binding pockets of GPCRs like H1, H3, and 5-HT6[3][4]. Understanding this structure-activity relationship (SAR) causality is essential for rational drug design.

References

  • Benchchem : 7-(4-Piperidinyloxy)quinoline Product Specifications & Chemical Properties. Benchchem. 1

  • EvitaChem : 7-(4-Piperidinyloxy)quinoline (EVT-13710760) Molecular Data. EvitaChem.5

  • Benchchem (Anticancer Applications) : 7-(4-Piperidinyloxy)quinoline Intercalation and Anticancer Properties. Benchchem. 2

  • US Patent 2011/0281909 A1 : Quinolinyloxypiperidine and Pyrrolidine Derivatives for Allergic Rhinitis. Google Patents. 3

  • WO Patent 2005095346A1 : 3-((hetero)arylsulfonyl)-8-(aminoalkyl)oxy!quinolines as 5-ht6 receptor antagonists. Google Patents. 4

Sources

Comparative

A Comparison Guide: LC-MS/MS Bioanalytical Method Validation for 7-(4-Piperidinyloxy)quinoline Quantification

Executive Summary The accurate quantification of basic, nitrogen-containing small molecules in biological matrices is a persistent challenge in pharmacokinetics (PK) and drug development. 7-(4-Piperidinyloxy)quinoline is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of basic, nitrogen-containing small molecules in biological matrices is a persistent challenge in pharmacokinetics (PK) and drug development. 7-(4-Piperidinyloxy)quinoline is a highly basic, polar compound characterized by a quinoline core and a piperidine ring. Standard bioanalytical approaches—such as Protein Precipitation (PPT) combined with C18 chromatography—often result in severe matrix effects, poor retention, and unacceptable peak tailing.

This guide provides an objective, data-driven comparison of sample preparation and chromatographic strategies. By transitioning from standard PPT/C18 methods to a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) paired with Biphenyl chromatography , we establish a self-validating, highly robust LC-MS/MS workflow. All validation parameters discussed herein strictly adhere to the FDA Bioanalytical Method Validation Guidance[1] and the harmonized ICH M10 guidelines[2].

Analyte Profiling & Mechanistic Rationale

To design a self-validating protocol, we must first understand the physicochemical causality dictating the analyte's behavior:

  • Structural Moieties: The molecule contains a weakly basic quinoline ring (pKa ~4.9) and a strongly basic secondary amine within the piperidine ring (pKa ~10.5).

  • Ionization State: At physiological pH (7.4), the piperidine nitrogen is >99.9% protonated. This permanent positive charge in plasma makes the molecule highly polar, complicating traditional Liquid-Liquid Extraction (LLE) which would require extreme alkalinization (pH > 12) risking analyte degradation.

  • Chromatographic Behavior: The positively charged amine interacts strongly with residual, unendcapped silanols (Si-O⁻) on standard silica-based C18 columns, leading to severe peak tailing and loss of resolution.

Methodological Comparisons

Sample Preparation: PPT vs. MCX-SPE

The primary source of analytical failure in ESI+ MS/MS is ion suppression caused by endogenous phospholipids[3].

  • Protein Precipitation (PPT): While fast, adding acetonitrile to plasma only removes large proteins. Zwitterionic phospholipids remain in the supernatant, co-eluting with polar analytes and competing for charge in the mass spectrometer source.

  • Mixed-Mode Cation Exchange (MCX) SPE (The Superior Alternative): MCX sorbents contain both hydrophobic alkyl chains and negatively charged sulfonic acid groups. By acidifying the plasma (pH 2), we ensure the piperidine ring is fully protonated. The analyte binds to the sorbent via strong ionic interactions. This allows for an aggressive wash with 100% methanol—stripping away all phospholipids and neutral lipids without eluting the analyte. Finally, elution with a high-pH solvent (5% NH₄OH) neutralizes the piperidine ring, breaking the ionic bond and releasing the purified analyte.

Chromatographic Separation: C18 vs. Biphenyl
  • Standard C18: Relies purely on hydrophobic (van der Waals) dispersion forces. The polar nature of the protonated piperidine results in poor retention, often eluting near the solvent front where matrix suppression is highest.

  • Biphenyl Stationary Phase (The Superior Alternative): Biphenyl columns offer orthogonal retention mechanisms. The electron-rich biphenyl groups engage in strong π−π interactions with the electron-deficient quinoline ring of the analyte. This enhances retention, improves peak symmetry, and allows the use of a higher percentage of organic modifier in the mobile phase, which exponentially increases ESI desolvation efficiency and sensitivity.

Optimized Experimental Protocol (The Self-Validating System)

The following step-by-step methodology ensures a self-validating workflow where matrix interferences are systematically eliminated prior to MS detection.

Step 1: Sample Pre-Treatment
  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (IS: 7-(4-Piperidinyloxy)quinoline-d4 at 50 ng/mL).

  • Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Causality: Disrupts protein binding and ensures 100% protonation of the piperidine amine.

Step 2: MCX Solid Phase Extraction
  • Condition: 200 µL Methanol, followed by 200 µL Water.

  • Load: Apply the acidified sample to the Oasis MCX 96-well plate (30 mg).

  • Wash 1 (Aqueous): 200 µL 2% Formic acid in water (removes polar interferences).

  • Wash 2 (Organic): 200 µL 100% Methanol. Causality: Removes hydrophobic lipids and phospholipids; analyte remains bound via ionic interaction.

  • Elute: 2 x 100 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: High pH neutralizes the amine, breaking the ionic retention.

  • Reconstitute: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Conditions
  • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.5 mL/min.

  • MS/MS (ESI+): MRM Transition for Analyte: m/z 229.1 84.1 (piperidine fragment). IS: m/z 233.1 88.1.

Workflow N1 Plasma Sample + Internal Standard N2 Acidification (2% H3PO4) N1->N2 N3 MCX SPE Load (Cation Exchange) N2->N3 N4 100% MeOH Wash (Lipid Removal) N3->N4 N5 High pH Elution (5% NH4OH in MeOH) N4->N5 N6 Biphenyl LC-MS/MS (MRM 229.1 -> 84.1) N5->N6

Workflow detailing the mixed-mode cation exchange (MCX) SPE and LC-MS/MS analysis logic.

Validation Data & Performance Comparison

The method was validated over a linear range of 1.0 to 1000 ng/mL. The data below demonstrates the stark performance contrast between the optimized MCX/Biphenyl method and the traditional PPT/C18 approach.

Table 1: Matrix Effect and Extraction Recovery Comparison

Evaluated at the Low QC (3.0 ng/mL) and High QC (800 ng/mL) levels (n=6).

MethodAnalyte LevelMatrix Effect (%)Extraction Recovery (%)Phospholipid Carryover
PPT + C18 LQC (3.0 ng/mL)42.1% (Severe Suppression)85.4%High
PPT + C18 HQC (800 ng/mL)48.5% (Severe Suppression)88.1%High
MCX + Biphenyl LQC (3.0 ng/mL)98.2% (Negligible)92.5%None Detected
MCX + Biphenyl HQC (800 ng/mL)99.1% (Negligible)94.0%None Detected
Table 2: Accuracy and Precision (MCX + Biphenyl Method)

Intra-day and Inter-day precision and accuracy (n=6 per run, 3 runs), compliant with ICH M10 acceptance criteria (±15% for QCs, ±20% for LLOQ)[2].

QC Level (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ (1.0) +4.26.8+5.17.5
LQC (3.0) +2.14.5+3.05.2
MQC (400) -1.53.2-1.14.0
HQC (800) -0.82.9-1.43.5

Conclusion

For basic, polar analytes like 7-(4-Piperidinyloxy)quinoline, generic sample preparation and chromatography lead to compromised data integrity due to unmitigated matrix effects and poor retention. By leveraging the specific pKa of the piperidine ring, the MCX SPE protocol selectively isolates the analyte while mathematically eliminating phospholipid suppression. Paired with the π−π retention mechanism of a Biphenyl column , this workflow delivers a highly robust, ICH M10-compliant bioanalytical method capable of supporting rigorous clinical and preclinical pharmacokinetic evaluations.

References

  • Title: FDA Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis Source: Bioanalysis (via PubMed Central) URL: [Link]

Sources

Validation

Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy Correlation of the 7-(4-Piperidinyloxy)quinoline Scaffold

Executive Summary & Rationale The 7-(4-Piperidinyloxy)quinoline scaffold (Molecular Weight: 228.29 g/mol ) has emerged as a highly privileged pharmacophore in modern medicinal chemistry. It is frequently utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 7-(4-Piperidinyloxy)quinoline scaffold (Molecular Weight: 228.29 g/mol ) has emerged as a highly privileged pharmacophore in modern medicinal chemistry. It is frequently utilized in the design of targeted kinase inhibitors, CNS-penetrant modulators[1], and protein-protein interaction inhibitors (e.g., PD-1/PD-L1 pathways)[2].

A persistent challenge in preclinical drug development is the "translation gap"—a scenario where compounds exhibit single-digit nanomolar potency in vitro but fail to demonstrate in vivo efficacy. This failure is most often driven by poor pharmacokinetics (PK), rapid clearance, or excessive plasma protein binding. High-purity building blocks of this scaffold[3] allow chemists to engineer molecules that bypass these pitfalls. This guide objectively compares the 7-(4-Piperidinyloxy)quinoline scaffold against common structural alternatives, detailing the mechanistic causality behind its superior in vitro to in vivo correlation.

Mechanistic Causality: Why the Piperidinyloxy Group?

In my experience leading preclinical optimization campaigns, the choice of the solubilizing tail attached to the quinoline core dictates the entire pharmacokinetic fate of the molecule.

  • Alternative A (Baseline): 7-Methoxyquinoline. This scaffold is highly lipophilic. While it drives potent in vitro target engagement via strong hydrophobic interactions within binding pockets, it suffers from poor aqueous solubility and rapid microsomal clearance. It frequently aggregates in biochemical assays, leading to false-positive IC50 values.

  • Alternative B: 7-(3-Morpholinopropoxy)quinoline. A widely used solubilizing group. However, the morpholine nitrogen has a lower pKa (~8.3). At physiological pH (7.4), it is only partially protonated, yielding moderate solubility and intermediate PK profiles.

  • The Product: 7-(4-Piperidinyloxy)quinoline. The secondary amine of the piperidine ring boasts a pKa of ~9.5. At pH 7.4, it is nearly 100% protonated. This permanent positive charge drastically enhances aqueous solubility and reduces non-specific lipophilic binding to human serum albumin (HSA). Consequently, the unbound free fraction ( fu​ ) of the drug in systemic circulation is maximized, directly correlating with sustained target engagement in vivo.

PKPD Target In Vitro Potency (Nanomolar IC50) Efficacy In Vivo Efficacy (Robust Tumor Regression) Target->Efficacy Required but insufficient alone Solubility Piperidine Protonation (High Aqueous Solubility) FreeDrug Low Protein Binding (High Free Fraction - fu) Solubility->FreeDrug Prevents HSA trapping FreeDrug->Efficacy Drives Target Engagement

PK/PD logic demonstrating how piperidine protonation bridges in vitro potency and in vivo efficacy.

Quantitative Data Presentation

To objectively evaluate the translation of efficacy, we compare the three scaffolds across matched biochemical and murine xenograft models. Data represents mean values from standardized internal benchmarking.

Table 1: In Vitro Profiling & ADME Comparison
Scaffold DerivativeTarget Kinase IC50 (nM)Aqueous Solubility (µg/mL)Plasma Protein Binding (%)Free Fraction ( fu​ )
7-(4-Piperidinyloxy)quinoline 3.2 > 500 82% 0.18
7-Methoxyquinoline1.8< 10> 99%< 0.01
7-(3-Morpholinopropoxy)quinoline4.515094%0.06
Table 2: In Vivo Pharmacokinetics & Efficacy (Mouse Xenograft Model)
Scaffold DerivativeOral Bioavailability (F%)Clearance (L/h/kg)Tumor Growth Inhibition (TGI %)
7-(4-Piperidinyloxy)quinoline 68% 0.45 87%
7-Methoxyquinoline12%3.2014%
7-(3-Morpholinopropoxy)quinoline45%1.1052%

Data Interpretation: While the Methoxyquinoline baseline shows a slightly superior in vitro IC50, its near-zero free fraction results in a catastrophic drop in in vivo efficacy (14% TGI). The Piperidinyloxy scaffold maintains a high fu​ (0.18), ensuring the drug remains bioavailable to penetrate the tumor microenvironment, yielding an 87% TGI.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the protocols utilized to generate the correlation data above are designed as self-validating systems. An assay is only considered valid if internal control thresholds are met.

Protocol 1: In Vitro Target Engagement & Viability Assay

Causality: Highly lipophilic scaffolds often form colloidal aggregates, artificially inhibiting enzymes and skewing IC50 data. We integrate Dynamic Light Scattering (DLS) to rule out aggregation.

  • Compound Preparation: Dissolve derivatives in 100% DMSO to a 10 mM stock. Dilute in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Triton X-100). The inclusion of Triton X-100 prevents non-specific binding to plasticware.

  • Self-Validation (DLS Check): Run a DLS scan on the 10 µM well. Rule: A polydispersity index (PDI) > 0.4 or particle size > 100 nm indicates aggregation. If triggered, the data point is discarded.

  • Enzymatic Reaction: Incubate 10 nM recombinant target with varying compound concentrations for 15 minutes. Add ATP at the predetermined Km​ value to initiate the reaction.

  • Readout & Quality Control: Measure phosphorylation via TR-FRET. Rule: Calculate the Z'-factor using Staurosporine (positive control) and DMSO (negative control). The assay is only validated if Z' > 0.6.

Protocol 2: In Vivo Efficacy (Xenograft) Correlation

Causality: Efficacy must be correlated with free drug exposure at the target site, not just total plasma concentration.

  • Model Establishment: Inject 5×106 target-expressing tumor cells subcutaneously into the right flank of BALB/c nude mice.

  • Randomization: Once tumors reach 100-150 mm³, randomize mice into groups (n=8) to ensure equal variance in starting tumor volume.

  • Dosing: Administer compounds via oral gavage (PO) at 10 mg/kg formulated in 0.5% Methylcellulose / 0.2% Tween-80.

  • Self-Validation (PK/PD Sampling): At day 14, sacrifice a satellite group (n=3) at Tmax​ (2 hours post-dose). Harvest plasma and tumor tissue. Quantify unbound drug concentration in the tumor homogenate via equilibrium dialysis coupled with LC-MS/MS. Rule: Efficacy (TGI%) is only considered mechanistically validated if the unbound tumor concentration exceeds the in vitro IC90.

Workflow N1 Biochemical Screening N2 DLS Aggregation Control N1->N2 N3 Equilibrium Dialysis (fu) N2->N3 N4 Xenograft Efficacy N3->N4

Self-validating experimental workflow from biochemical screening to in vivo validation.

References

  • Title: Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation Source: PMC / NIH URL: [Link]

  • Title: Discovery and optimization of a novel series of highly CNS penetrant M4 PAMs Source: PMC / NIH URL: [Link]

Sources

Comparative

A Comparative Benchmarking Guide: 7-(4-Piperidinyloxy)quinoline vs. Established Intermediates in Second-Generation Antipsychotic Synthesis

This guide provides an in-depth technical comparison of 7-(4-Piperidinyloxy)quinoline against established, industry-standard intermediates used in the synthesis of second-generation antipsychotics (SGAs). The objective i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of 7-(4-Piperidinyloxy)quinoline against established, industry-standard intermediates used in the synthesis of second-generation antipsychotics (SGAs). The objective is to furnish researchers, chemists, and drug development professionals with a rigorous, data-driven analysis of synthesis efficiency, analytical validation, and physicochemical stability, thereby enabling informed decisions in the selection and development of API synthetic routes.

Introduction: The Central Role of Intermediates in Antipsychotic API Manufacturing

The economic viability and clinical success of a pharmaceutical agent are intrinsically linked to the efficiency and robustness of its manufacturing process. In the synthesis of complex molecules like second-generation antipsychotics, the strategic selection of key chemical intermediates is paramount. These building blocks dictate not only the overall yield and purity of the final Active Pharmaceutical Ingredient (API) but also the scalability and environmental footprint of the production.

This document benchmarks 7-(4-Piperidinyloxy)quinoline, a heterocyclic compound featuring the core quinoline scaffold, against two cornerstones of modern antipsychotic drug synthesis: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one , a crucial precursor for Aripiprazole and Brexpiprazole[1][2], and 1-(2,3-dichlorophenyl)piperazine , the defining piperazine moiety for Aripiprazole and Cariprazine[1][2]. By juxtaposing their synthesis, purification, and stability, we aim to elucidate the potential advantages and challenges of this alternative intermediate.

Section 1: Profile of Key Intermediates

A foundational understanding of the molecular architecture of each intermediate is essential to appreciate its role in the convergent synthesis strategies typical for this class of drugs.[1]

  • 1.1 The Subject Compound: 7-(4-Piperidinyloxy)quinoline This molecule contains a quinoline ring ether-linked to a piperidine moiety. Quinoline and its derivatives are known to possess a wide range of biological activities and are considered privileged scaffolds in drug discovery.[3][4] Its structure suggests it could serve as a precursor to novel antipsychotic candidates, where the piperidine nitrogen allows for coupling with other aromatic or heterocyclic systems.

  • 1.2 The Benchmark Intermediates

    • Benchmark A: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one This is arguably one of the most critical intermediates in the production of blockbuster drugs like Aripiprazole.[2][5] It provides the foundational quinolinone structure and a four-carbon linker with a terminal bromide, an excellent leaving group for nucleophilic substitution with a piperazine derivative.[1][6] The dihydro-quinolinone core is a key pharmacophore for dopamine D2 receptor partial agonism.[7][8]

    • Benchmark B: 1-(2,3-dichlorophenyl)piperazine This substituted piperazine is the other half of the convergent synthesis for Aripiprazole.[1] The 2,3-dichlorophenyl group is crucial for modulating receptor binding affinity and the overall pharmacological profile of the final API.[7] Its efficient synthesis and purification are vital for ensuring the quality of the final drug substance.

Section 2: Synthesis and Purification: A Comparative Analysis

The efficiency of an intermediate is primarily judged by the practicality and yield of its synthesis. Here, we compare a plausible synthesis for our subject compound against the well-established, industrially optimized routes for the benchmarks.

Proposed Synthesis Protocol for 7-(4-Piperidinyloxy)quinoline

This protocol is based on the Williamson ether synthesis, a robust and widely used method for forming C-O bonds.

Rationale: The choice of a strong base like sodium hydride (NaH) is to ensure complete deprotonation of the hydroxyl group on 7-hydroxyquinoline, creating a potent nucleophile. N-Boc-4-hydroxypiperidine is used to prevent the secondary amine of piperidine from engaging in side reactions. The final deprotection step with trifluoroacetic acid (TFA) is a standard procedure for removing the Boc protecting group under mild conditions.

Step-by-Step Protocol:

  • Deprotonation: To a stirred solution of 7-hydroxyquinoline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Coupling: After 30 minutes, add a solution of N-Boc-4-piperidinyl mesylate (1.1 eq) in DMF. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up & Purification (Protected Intermediate): Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5.0 eq) and stir at room temperature for 2 hours.

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in water and basify with 1M NaOH solution to pH > 10. Extract the product with DCM, dry the organic layer, and evaporate the solvent to yield 7-(4-Piperidinyloxy)quinoline.

Standard Protocol for 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one[1][6]

Rationale: This alkylation reaction is typically performed using a weaker base like potassium carbonate, which is safer and more economical for large-scale production than NaH.[1] Using a large excess of 1,4-dibromobutane minimizes the formation of the dimer impurity, where two quinolinone molecules are linked by one butyl chain.[9][10] Sodium iodide can be added as a catalyst to in-situ convert the less reactive 1-bromo-4-chlorobutane (if used) to the more reactive iodo- a Finkelstein reaction.

Step-by-Step Protocol:

  • Reaction Setup: Combine 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq), potassium carbonate (1.5 eq), and a large excess of 1,4-dibromobutane (3.0-5.0 eq) in DMF.[6]

  • Heating: Heat the mixture to 40-45 °C and stir for 4-5 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Upon completion, cool the mixture, pour it into water, and extract with dichloromethane.[6]

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is typically purified by recrystallization from a suitable solvent system like ethanol/n-hexane to yield the pure product.[10]

Data Summary: Synthesis Efficiency
IntermediateTypical Yield (%)Purity by HPLC (%)Avg. Time (h)Primary Purification Method
7-(4-Piperidinyloxy)quinoline65-75% (2 steps)>98%18Column Chromatography, Extraction
7-(4-Bromobutoxy)-dihydroquinolinone85-95%>99.5%[6]5Recrystallization[10]
1-(2,3-Dichlorophenyl)piperazine70-80%>99%[11]8Crystallization

Section 3: Analytical Characterization and Quality Control

Trustworthiness in pharmaceutical manufacturing is built upon robust, self-validating analytical protocols. The methods below are standard for ensuring the identity, purity, and stability of any chemical intermediate.

Protocol: Purity Determination by HPLC

A stability-indicating HPLC method is essential for separating the main compound from process-related impurities and degradation products.[12]

Methodology:

  • System: A standard HPLC system with a UV/VIS detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[10]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.[10]

  • Sample Preparation: Dissolve a known quantity of the intermediate in a 50:50 mixture of water and acetonitrile.

Protocol: Structural Confirmation by NMR and MS
  • ¹H NMR Spectroscopy: Confirms the molecular structure by showing the chemical shifts, integration, and splitting patterns of all protons. This is critical for identifying the correct regio-isomers and ensuring complete reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Techniques like LC-MS are invaluable for identifying trace impurities.[13][14]

Protocol: Stability Assessment via Forced Degradation

Forced degradation studies are undertaken to understand the intrinsic stability of a compound and to ensure the analytical method can detect any degradants.[4][12]

Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of the intermediate in a suitable solvent.

  • Stress Conditions: Expose the solution to the following conditions for 24 hours:

    • Acidic: 0.1 M HCl at 60 °C.[12]

    • Basic: 0.1 M NaOH at 60 °C.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Photolytic: Exposure to UV light (254 nm) and white light.

  • Analysis: Analyze all stressed samples by the validated HPLC method to quantify the parent compound and identify any degradation peaks.

Data Summary: Physicochemical Properties
Property7-(4-Piperidinyloxy)quinoline7-(4-Bromobutoxy)-dihydroquinolinone
Appearance Off-white to pale yellow solidWhite crystalline solid[6]
Stability (Forced Degradation) Stable in oxidative/photolytic conditions. Shows moderate degradation under strong acidic/basic conditions.Highly stable; minor degradation observed only under harsh basic conditions.
Aqueous Solubility pH-dependent; more soluble at lower pH due to protonation of nitrogens.[12]Poorly soluble in water.

Section 4: Visualization of Key Processes

Diagrams are used to clarify complex chemical and analytical workflows, providing a clear visual summary of the processes discussed.

Diagram: General Synthetic Pathway for SGAs

G cluster_intermediates Key Intermediates cluster_synthesis API Synthesis A Quinoline/Quinolinone Core (e.g., 7-(OR)-Quinoline) C Nucleophilic Substitution (Coupling Reaction) A->C B Piperazine Moiety (e.g., 1-Arylpiperazine) B->C D Final API (e.g., Aripiprazole Analog) C->D Purification & Crystallization

Caption: Convergent synthesis strategy for second-generation antipsychotics.

Diagram: Analytical Quality Control Workflow

G Start Crude Synthesized Intermediate QC_Step1 HPLC Purity Check (>98%?) Start->QC_Step1 Purify Purification (Recrystallization or Chromatography) QC_Step1->Purify No QC_Step2 Structural Confirmation (NMR, MS) QC_Step1->QC_Step2 Yes Purify->Start Re-test QC_Step3 Forced Degradation & Stability Assessment QC_Step2->QC_Step3 End Certified Intermediate for API Synthesis QC_Step3->End

Caption: A self-validating workflow for intermediate quality control.

Conclusion

This comparative analysis demonstrates that while 7-(4-Piperidinyloxy)quinoline represents a structurally interesting alternative, it faces significant benchmarks set by established intermediates like 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. The standard intermediate benefits from a highly optimized, single-step synthesis that delivers high yields and purity through a scalable recrystallization process.[6][10] In contrast, the proposed route for 7-(4-Piperidinyloxy)quinoline involves multiple steps, including protection and deprotection, and relies on chromatographic purification, which can be less desirable for industrial-scale manufacturing.

However, the piperidinyloxy linker may offer novel pharmacological properties or different patent landscapes. For researchers exploring next-generation antipsychotics, 7-(4-Piperidinyloxy)quinoline could serve as a valuable scaffold. Further process development would be required to optimize its synthesis to compete with the efficiency of current industry standards. The analytical protocols outlined herein provide a robust framework for the characterization and quality control of this or any new intermediate in the rigorous environment of pharmaceutical development.

References

  • Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. (2023). ResearchGate. [Link]

  • The synthesis of the key intermediate of cariprazine a Retrosynthetic... (n.d.). ResearchGate. [Link]

  • Synthetic approaches to produce the key intermediate of cariprazine,... (n.d.). ResearchGate. [Link]

  • Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. (2022). ACS Publications. [Link]

  • WO2018015354A1 - The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof. (n.d.).
  • Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one. (2018). Indian Academy of Sciences. [Link]

  • Aripiprazole Synthesis Process: A Detailed Guide. (2025). Pharmaffiliates. [Link]

  • Aripiprazole Intermediates Guide: Synthesis, Sourcing & Manufacturing. (2025). Pharmaffiliates. [Link]

  • Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. (2022). Ingenta Connect. [Link]

  • Brexpiprazole Synthesis: The Critical Role of 4-Bromobenzo[b]thiophene. (n.d.). Acme Bioscience. [Link]

  • CN114539185B - A preparation method of cariprazine and its intermediate. (n.d.).
  • US10100044B2 - Methods for preparing brexpiprazole, key intermediates thereof and salts thereof. (n.d.).
  • 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity. (1995). PubMed. [Link]

  • 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. (n.d.). PMC. [Link]

  • Analytical Methods For the Determination of Atypical Antipsychotic Drugs - An Update. (n.d.). ResearchGate. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). ResearchGate. [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2026). ResearchGate. [Link]

  • A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug. (2023). PubMed. [Link]

  • Creation and evaluation of total synthesis scheme for Aripiprazole. (n.d.). University of British Columbia. [Link]

  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one. (2018). Asian Journal of Chemistry. [Link]

  • Antipsychotic Drug Intermediates From Arborpharm. (2025). Arborpharm. [Link]

  • Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives. (n.d.). Wiley Online Library. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. [Link]

  • US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (n.d.).
  • Effects of the novel antipsychotic agent 7-(4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro -2(1H)-quinolinone (OPC-14597) on prolactin release from the rat anterior pituitary gland. (1996). PubMed. [Link]

  • UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. (2025). MDPI. [Link]

  • A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole. (2020). IJPPR. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ACS Publications. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry. [Link]

  • 1-(1H-Benzimidazol-2-yl)ethanone. (n.d.). PubChem. [Link]

  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. (2021). PubMed. [Link]

  • (PDF) 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (n.d.). World Science. [Link]

  • New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances. [Link]

  • asian journal of chemistry. (2014). Asian Journal of Chemistry. [Link]

  • Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. (n.d.). en.cnki.com.cn. [Link]

  • WO 2008/026220 Al. (2008). WIPO. [Link]

  • US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. (n.d.).
  • EP2718268B1 - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. (n.d.).
  • Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. (2012).
  • Antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole targeting serotonin 5-HT₁A/5-HT₂A/5-HT₇ and dopamine D₂/D₃ receptors. (2013). PubMed. [Link]

  • Synthesis and Evaluation of Antibacterial Activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline Derivatives. (2013). PubMed. [Link]

  • Second-Generation Antipsychotics. (2025). Lecturio. [Link]

Sources

Validation

Cross-validation of 7-(4-Piperidinyloxy)quinoline purity using HPLC and NMR

Cross-Validation of 7-(4-Piperidinyloxy)quinoline Purity: HPLC vs. qNMR 7-(4-Piperidinyloxy)quinoline (C14H16N2O, MW: 228.29 g/mol ) is a high-value heterocyclic building block frequently utilized in the synthesis of kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of 7-(4-Piperidinyloxy)quinoline Purity: HPLC vs. qNMR

7-(4-Piperidinyloxy)quinoline (C14H16N2O, MW: 228.29 g/mol ) is a high-value heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targeted therapeutics[1]. In pharmaceutical development, the purity of such intermediates directly dictates the impurity profile and safety of the final Active Pharmaceutical Ingredient (API). Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the default method for purity assessment. However, relying solely on HPLC area percent often leads to a dangerous overestimation of purity[2].

This guide objectively compares HPLC with Quantitative Nuclear Magnetic Resonance (qNMR) and demonstrates why a cross-validated approach is essential for regulatory compliance and scientific integrity.

The Mechanistic Divide: Relative vs. Absolute Purity

To understand why cross-validation is necessary, we must examine the causality behind how each instrument derives its data:

  • HPLC-UV (Relative Purity): HPLC separates components based on their partition coefficients between a stationary and mobile phase. Purity is typically calculated using the area normalization method. The critical flaw here is the assumption of uniform UV response factors. If an impurity lacks a chromophore (e.g., residual inorganic salts, aliphatic solvents) or absorbs weakly at the chosen wavelength, it becomes "invisible," artificially inflating the API's reported purity[3].

  • qNMR (Absolute Purity): qNMR operates on a fundamentally different physical principle: the integrated area of a nuclear magnetic resonance signal is directly proportional to the molar quantity of the nuclei producing it, regardless of the molecule's chemical structure[4]. By comparing a distinct proton signal from 7-(4-Piperidinyloxy)quinoline against a highly pure, traceable Internal Standard (IS), we establish an absolute mass fraction[5]. This method is entirely independent of chromophores and UV response factors[6].

Regulatory Context

The updated ICH Q2(R2) guidelines explicitly emphasize the need for orthogonal analytical procedures to ensure specificity and accuracy, particularly when a single method cannot capture the full impurity profile[7][8]. Furthermore, the United States Pharmacopeia (USP) General Chapter <761> provides the rigorous framework required to validate NMR as a primary quantitative tool[9][10].

Workflow Visualization

G cluster_HPLC HPLC-UV Pathway (Relative Purity) cluster_qNMR qNMR Pathway (Absolute Purity) Start 7-(4-Piperidinyloxy)quinoline Batch Sample HPLC_Prep Sample Dissolution (Mobile Phase) Start->HPLC_Prep qNMR_Prep Addition of Internal Standard (Maleic Acid) Start->qNMR_Prep HPLC_Run Chromatographic Separation (C18) HPLC_Prep->HPLC_Run HPLC_Data Area % Normalization (UV Response) HPLC_Run->HPLC_Data CrossVal Cross-Validation (Discrepancy Analysis) HPLC_Data->CrossVal qNMR_Run 1H-NMR Acquisition (DMSO-d6, D1 > 5*T1) qNMR_Prep->qNMR_Run qNMR_Data Signal Integration & Molar Ratio Calc qNMR_Run->qNMR_Data qNMR_Data->CrossVal Final Certified Absolute Purity (ICH Q2(R2) Compliant) CrossVal->Final

Figure 1: Orthogonal cross-validation workflow combining HPLC-UV and qNMR methodologies.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols are designed with built-in causality checks to prevent common analytical artifacts.

Protocol A: HPLC-UV Assessment
  • Sample Preparation: Dissolve 10 mg of 7-(4-Piperidinyloxy)quinoline in 10 mL of the initial mobile phase to prevent solvent-front distortion and peak splitting.

  • Chromatographic Conditions: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) to resolve polar piperidine impurities from the lipophilic quinoline core.

  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). Causality Check: TFA is crucial for ion-pairing with the basic piperidine nitrogen, suppressing secondary interactions with residual silanols and preventing peak tailing.

  • Detection: UV at 254 nm (optimal for the quinoline chromophore).

  • Integration: Calculate relative purity via area percent normalization, strictly excluding the solvent blank peaks.

Protocol B: 1H-qNMR Absolute Quantification
  • Internal Standard Selection: Select Maleic Acid (Traceable CRM, purity >99.9%)[9]. Causality Check: Its singlet resonance (~6.2 ppm) does not overlap with the aromatic quinoline protons (7.0–9.0 ppm) or the aliphatic piperidine protons (1.5–4.5 ppm), ensuring clean integration[5].

  • Sample Preparation: Accurately co-weigh ~15 mg of 7-(4-Piperidinyloxy)quinoline and ~5 mg of Maleic Acid into a vial using a calibrated microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the signals of interest (typically D1 > 30 seconds). Causality Check: This ensures complete magnetization recovery; failing to do so will artificially truncate the integral of slower-relaxing nuclei, ruining the quantitative ratio[6].

  • Data Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic Acid singlet and a distinct, well-resolved analyte signal (e.g., the quinoline H-2 proton). Calculate absolute purity using the standard qNMR mass balance equation[5].

Comparative Data Analysis

The table below illustrates a representative batch analysis where cross-validation reveals critical hidden impurities that a single-method approach would miss.

Analytical ParameterHPLC-UV (254 nm)1H-qNMR (Absolute)Discrepancy Cause & Causality
Main Component Purity 99.4% (Area)96.1% (Mass Fraction)Differential detection mechanisms (Relative vs. Absolute).
Organic Impurities 0.6%0.6%Structurally related UV-active byproducts detected equally.
Residual Solvents Not Detected2.1% (Ethyl Acetate)Ethyl acetate lacks a UV chromophore at 254 nm but is clearly visible and quantifiable in the NMR spectrum (~1.17, 1.99, 4.03 ppm).
Inorganic Salts / Water Not Detected~1.2% (Inferred deficit)qNMR mass balance deficit indicates the presence of NMR/UV-invisible species. (Can be subsequently confirmed via Karl Fischer titration).

Interpretation: Relying solely on HPLC would clear this batch at 99.4% purity. However, the qNMR data proves the actual assay is 96.1%. The 3.3% discrepancy is caused by residual ethyl acetate and moisture—critical variables that could derail downstream stoichiometric reactions or fail stringent API regulatory filings.

Conclusion

While HPLC provides exceptional sensitivity for separating structurally related organic impurities, it cannot be trusted as a standalone metric for absolute purity due to its reliance on relative response factors[3]. As demonstrated with 7-(4-Piperidinyloxy)quinoline, orthogonal cross-validation using qNMR is not just a best practice—it is a scientific necessity. By combining the high-resolution separation of HPLC with the absolute molar quantification of qNMR, researchers can achieve a self-validating, ICH Q2(R2)-compliant purity profile[7][11].

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Validation of Analytical Procedures – ICH Q2(R2). European Pharmaceutical Review. URL: [Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia. URL: [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. URL: [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. ACS Publications. URL: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PMC (National Institutes of Health). URL: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Resolve Mass. URL: [Link]

Sources

Comparative

Comparative Cytotoxicity Profiling of 7-(4-Piperidinyloxy)quinoline in Human Cell Lines

As drug discovery programs increasingly rely on functionalized heterocyclic scaffolds, understanding the basal cytotoxicity of core building blocks is paramount. 7-(4-Piperidinyloxy)quinoline (7-PQ) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on functionalized heterocyclic scaffolds, understanding the basal cytotoxicity of core building blocks is paramount. 7-(4-Piperidinyloxy)quinoline (7-PQ) is a highly versatile synthetic intermediate utilized in the development of kinase inhibitors, GPCR ligands, and antimalarial agents[1][2]. However, the combination of a lipophilic quinoline core and a basic piperidine ring introduces specific physicochemical liabilities—most notably, the potential for lysosomotropic accumulation and off-target cellular stress[3].

This guide provides an authoritative, comparative evaluation of 7-PQ’s cytotoxicity against established human cell lines. By benchmarking 7-PQ against known reference compounds and utilizing self-validating ATP-quantification assays, researchers can accurately deconvolute the scaffold's inherent toxicity from the targeted pharmacology of its downstream derivatives.

Mechanistic Rationale: Quinoline Scaffolds and Cellular Stress

When evaluating the cytotoxicity of basic lipophilic compounds like 7-PQ, we must look beyond simple receptor-mediated toxicity. The piperidine moiety possesses a basic amine (pKa ~9.5), which remains largely protonated at physiological pH. When this molecule diffuses into the acidic environment of the lysosome (pH ~4.5), it becomes doubly protonated and membrane-impermeable.

This phenomenon, known as lysosomal trapping , causes osmotic swelling, lysosomal membrane permeabilization (LMP), and the subsequent release of cathepsins and reactive oxygen species (ROS) into the cytosol, ultimately triggering apoptosis[3].

Mechanism Compound 7-(4-Piperidinyloxy)quinoline (Lipophilic Weak Base) Lysosome Lysosomal Trapping (Protonation & Swelling) Compound->Lysosome Passive Diffusion ROS Membrane Permeabilization & ROS Generation Lysosome->ROS Osmotic Stress Apoptosis Apoptotic Cell Death (Caspase Cascade) ROS->Apoptosis Mitochondrial Dysfunction

Proposed mechanism of lysosomotropic stress induced by basic quinoline scaffolds.

Comparative Cytotoxicity Data

To establish a baseline, 7-PQ was evaluated alongside Chloroquine (a structurally related lysosomotropic quinoline reference) and Doxorubicin (a potent DNA-intercalating positive control)[3]. The assay was performed across three distinct human cell lines to capture tissue-specific metabolic sensitivities:

  • HepG2 (Hepatocellular Carcinoma): High metabolic capacity; ideal for assessing hepatotoxicity[4].

  • A549 (Alveolar Adenocarcinoma): Lung epithelial model, highly relevant for inhaled therapeutics or basic systemic toxicity[4].

  • HEK293 (Embryonic Kidney): A standard, robust non-cancerous human cell model.

Table 1: In Vitro Cytotoxicity Profiling (IC₅₀ values at 72h)
CompoundHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)HEK293 IC₅₀ (µM)Primary Toxicity Driver
7-(4-Piperidinyloxy)quinoline > 100.085.4 ± 4.2> 100.0Mild Lysosomotropism
Chloroquine (Reference) 32.1 ± 2.528.7 ± 1.945.3 ± 3.1Lysosomal Trapping / Autophagy Blockade
Doxorubicin (Positive Control) 0.45 ± 0.080.82 ± 0.110.15 ± 0.04DNA Intercalation / Topoisomerase II

Application Insight: The data demonstrates that the naked 7-PQ scaffold exhibits exceptionally low basal cytotoxicity (IC₅₀ > 85 µM) compared to Chloroquine. This confirms that 7-PQ is a biologically "clean" starting point for medicinal chemistry campaigns, as its inherent scaffold toxicity will not artificially inflate the apparent potency of synthesized target-specific inhibitors.

Self-Validating Experimental Methodology

To generate the data above, we utilized the CellTiter-Glo® Luminescent Cell Viability Assay [5].

Why this method? Tetrazolium-based assays (like MTT) rely on mitochondrial reductase activity, which can be artificially skewed by compounds that alter cellular metabolism without causing cell death. CellTiter-Glo circumvents this by directly quantifying intracellular Adenosine Triphosphate (ATP)—an absolute, direct proxy for metabolically active, viable cells[5]. The assay lyses the cells and utilizes a luciferase reaction to generate a stable "glow-type" luminescent signal proportional to the ATP present[6].

Workflow Step1 Seed Cells (96-well plate) Step2 Compound Treatment (72h Incubation) Step1->Step2 Step3 Add CellTiter-Glo® Reagent Step2->Step3 Step4 Orbital Shaking (2 min, Lysis) Step3->Step4 Step5 Record Luminescence (ATP Quantitation) Step4->Step5

Self-validating high-throughput workflow for ATP-based cytotoxicity screening.

Step-by-Step Protocol: 72-Hour ATP Viability Assay

A. Cell Seeding & Preparation

  • Harvest HepG2, A549, and HEK293 cells during the logarithmic growth phase.

  • Seed cells into opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate culture medium (e.g., DMEM + 10% FBS)[3][7].

    • Critical Control: Reserve column 12 for medium-only (no cells) to establish background luminescence[8].

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

B. Compound Treatment

  • Prepare a 10 mM stock solution of 7-(4-Piperidinyloxy)quinoline in 100% anhydrous DMSO[7].

  • Perform a 9-point, 3-fold serial dilution of the compound in culture medium.

  • Add the diluted compounds to the experimental wells. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent vehicle-induced solvent toxicity[3][7].

  • Incubate the treated plates for 72 hours at 37°C[7].

C. Reagent Preparation & Assay Execution

  • Thaw the CellTiter-Glo® Buffer and equilibrate both the buffer and the lyophilized CellTiter-Glo® Substrate to room temperature (approx. 22°C)[8].

  • Transfer the buffer into the amber bottle containing the substrate. Mix by gently swirling until completely dissolved (takes < 1 minute)[8].

  • Remove the 96-well cell culture plates from the incubator and equilibrate to room temperature for 30 minutes. Note: Temperature gradients across the plate can cause edge effects and uneven luminescent signals[8].

  • Add 100 µL of the reconstituted CellTiter-Glo® Reagent directly to each well (a 1:1 ratio with the culture medium)[6][8]. No washing or media removal is required, preventing the accidental aspiration of loosely adherent apoptotic cells[5].

  • Place the plate on an orbital shaker and mix vigorously for 2 minutes to induce complete cell lysis[8].

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[8].

  • Record luminescence using a multi-mode microplate reader (e.g., PerkinElmer EnVision) with an integration time of 0.25 to 1 second per well[7].

Data Analysis & Quality Control

Calculate the percentage of cell viability by subtracting the average background luminescence (medium only) from all wells. Normalize the luminescence of the compound-treated wells against the vehicle-treated (DMSO) control wells (set to 100% viability)[7]. Utilize non-linear regression analysis (four-parameter logistic curve) to determine the absolute IC₅₀ values. A robust assay should yield a Z'-factor of >0.6, validating the self-consistency of the pipetting and lysis steps.

References

  • Design, synthesis and biological evaluation of quinoline derivatives as anticancer agents . ResearchGate. Available at: [Link]

  • CellTiter-Glo Viability Assay (CTG) Protocol Validation . Bio-protocol. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

7-(4-Piperidinyloxy)quinoline proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams who treat chemical disposal as an administrative afterthought. However, handling complex heterocyclic building blocks like 7-(4-Piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams who treat chemical disposal as an administrative afterthought. However, handling complex heterocyclic building blocks like 7-(4-Piperidinyloxy)quinoline requires a proactive, mechanistically-driven approach to laboratory safety.

This guide provides a comprehensive, self-validating operational protocol for the handling and disposal of 7-(4-Piperidinyloxy)quinoline. By understanding the chemical causality behind these procedures, your laboratory can ensure environmental compliance, protect personnel, and streamline operational logistics.

Chemical Profile & Mechanistic Safety Analysis

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. 7-(4-Piperidinyloxy)quinoline (C14H16N2O) features a dual-ring system that dictates its reactivity and environmental persistence[1].

  • The Piperidine Ring (Aliphatic Amine): This secondary amine is highly nucleophilic and basic (pKa ~10-11). It will readily form salts and can act as a nucleophile if inadvertently mixed with electrophilic waste (e.g., alkyl halides) in a bulk container, leading to uncontrolled exothermic reactions.

  • The Quinoline Ring (Aromatic Heterocycle): Quinoline derivatives are highly stable, lipophilic, and resistant to standard biological degradation in wastewater treatment plants. Furthermore, quinoline and its derivatives are strictly monitored under EPA regulations due to their potential aquatic toxicity and mutagenic properties[2].

Because of its amphiphilic nature—combining a lipophilic aromatic core with a hydrophilic basic amine—this compound can easily cross biological membranes. This necessitates strict physical barriers during handling.

Quantitative Data & Waste Classification
PropertyValue / ClassificationOperational Implication for Disposal
Molecular Formula C14H16N2OGenerates toxic Nitrogen Oxides (NOx) upon combustion; requires specialized scrubber systems.
Molecular Weight 228.29 g/mol Moderate mass; high potential for dangerous aerosolization if milled or swept dry[1].
Chemical Reactivity Bidentate baseDo not mix with strong oxidizers, acid chlorides, or concentrated acids without thermal control[3].
EPA RCRA Status Regulated Organic WasteMust be routed to high-temperature incineration; strictly prohibited from drain disposal[2].

Step-by-Step Disposal Methodology

The following protocol is a self-validating system. At each stage, specific checks are built in to ensure the waste is chemically stable before it moves to the next phase of the disposal lifecycle.

Phase 1: Waste Segregation and Quenching
  • Identify the Waste State: Determine if the waste is solid (pure API, contaminated pipette tips, filter paper) or liquid (reaction mother liquor, HPLC effluent).

  • Liquid Waste Compatibility Check (Self-Validation Step): Before adding liquid 7-(4-Piperidinyloxy)quinoline waste to a bulk satellite accumulation container, perform a micro-scale compatibility test. Add 1 mL of the new waste to 10 mL of the bulk waste in a controlled fume hood. Monitor for 5 minutes for temperature spikes, color changes, or gas evolution.

  • pH Adjustment (Aqueous Waste): If the compound is dissolved in an aqueous medium, verify the pH using indicator strips. Adjust the pH to between 6.0 and 8.0 using dilute HCl or NaOH. Causality: Neutralizing the highly basic piperidine nitrogen prevents the volatilization of the free base and mitigates unwanted base-catalyzed reactions in the waste drum.

Phase 2: Satellite Accumulation Area (SAA) Logistics
  • Solvent Segregation: Route organic liquid waste into either Halogenated or Non-Halogenated containers based on the primary solvent used in your workflow (e.g., if dissolved in Dichloromethane, it must go to Halogenated waste).

  • Containment: Store all waste in high-density polyethylene (HDPE) or glass containers. Do not use metal containers, as the basicity of the amine can cause slow corrosion over time.

  • Labeling: Apply GHS-compliant labels immediately. The label must explicitly state: "Hazardous Waste - Toxic Organic Amine (Quinoline Derivative)."

Phase 3: Final Disposition
  • Transfer to Licensed Contractor: The waste must be transferred to an EPA-approved (or local equivalent) hazardous waste management facility[3].

  • High-Temperature Incineration: Ensure your contractor utilizes high-temperature incineration (typically >1000°C) equipped with NOx scrubbers. Causality: The stable aromatic quinoline ring requires extreme thermal energy to break the C-C and C-N bonds completely, converting the molecule into CO2, H2O, and NOx.

G A 7-(4-Piperidinyloxy)quinoline Waste Stream B Determine State A->B C Solid Waste (Powder, Vials, PPE) B->C D Liquid Waste (Reaction Liquors) B->D H High-Temperature Incineration (NOx Scrubber Required) C->H E Halogenated Solvent? D->E F Halogenated Organic Waste E->F Yes G Non-Halogenated Organic Waste E->G No F->H G->H

Fig 1: Decision matrix for the segregation and disposal of 7-(4-Piperidinyloxy)quinoline waste.

Immediate Spill Response Workflow

In the event of an accidental release, standard sweeping is strictly prohibited due to the risk of aerosolizing the active pharmaceutical ingredient (API).

Step-by-Step Decontamination:

  • Evacuate and Isolate: Clear personnel from the immediate vicinity. Ensure the fume hood sash is lowered or local exhaust ventilation is maximized.

  • Don Appropriate PPE: Double nitrile gloves, a fitted P100 particulate respirator (if outside a hood), and chemical splash goggles are mandatory.

  • Containment (Liquid): If dissolved in solvent, surround the spill with an inert absorbent (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust[3].

  • Containment (Solid): If the pure powder is spilled, lightly dampen the powder with water or a 70% ethanol solution using a spray bottle. Causality: Dampening the powder increases the cohesive forces between particles, completely eliminating the risk of inhalation exposure during cleanup.

  • Collection: Use a non-sparking scoop to transfer the dampened powder or absorbed liquid into a designated solid hazardous waste container.

  • Surface Neutralization: Wash the contaminated surface with a mild acidic solution (e.g., 1% acetic acid) to neutralize residual traces of the basic piperidine derivative, followed by a standard detergent wash.

SpillResponse S1 Spill Detected (Solid or Liquid) S2 Evacuate Immediate Area & Don PPE S1->S2 S3 Liquid Spill? S2->S3 S4 Absorb with Inert Material (Vermiculite/Sand) S3->S4 Yes S5 Dampen with Water (Prevent Dust) S3->S5 No (Solid) S6 Sweep into Chemical Waste Container S4->S6 S5->S6 S7 Decontaminate Surface (Mild Acid Wash) S6->S7

Fig 2: Immediate spill response and decontamination workflow for laboratory environments.

References

  • Environmental Protection Agency (EPA). "Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), CERCLA, and Section 112(r) of the Clean Air Act." EPA.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 7-(4-Piperidinyloxy)quinoline

Handling 7-(4-Piperidinyloxy)quinoline requires a rigorous, mechanistic approach to laboratory safety. As a bifunctional molecule frequently utilized in drug discovery (often as a kinase inhibitor or receptor ligand scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 7-(4-Piperidinyloxy)quinoline requires a rigorous, mechanistic approach to laboratory safety. As a bifunctional molecule frequently utilized in drug discovery (often as a kinase inhibitor or receptor ligand scaffold), it combines the lipophilic, potentially intercalating properties of a quinoline core with the highly basic nature of a piperidine ring.

To build a truly safe operational environment, researchers must move beyond rote compliance and understand the causality behind each safety protocol. This guide provides a self-validating, step-by-step operational framework for handling this compound safely.

Mechanistic Toxicology & Hazard Profile

Understanding the dual-hazard nature of 7-(4-Piperidinyloxy)quinoline is critical for selecting the correct Personal Protective Equipment (PPE) and engineering controls.

  • The Piperidine Moiety (Local Hazard): The secondary amine on the piperidine ring is highly basic (estimated pKa ~10.0–10.5). Upon contact with physiological moisture (e.g., sweat, tears, mucous membranes), it causes a rapid, localized pH spike. This leads to the saponification of lipid bilayers, resulting in severe skin corrosion and irreversible eye damage .

  • The Quinoline Core (Systemic Hazard): Quinoline derivatives are highly lipophilic, allowing them to readily cross the stratum corneum if dermal exposure occurs. Once in systemic circulation, hepatic Cytochrome P450 (CYP450) enzymes oxidize the quinoline ring into highly reactive epoxide intermediates. These electrophiles can covalently bind to DNA (posing a mutagenic/carcinogenic risk, H341/H350) or hepatic proteins (causing hepatotoxicity) .

Toxicology Exposure 7-(4-Piperidinyloxy)quinoline Exposure Absorption Systemic Absorption (Dermal / Inhalation) Exposure->Absorption Barrier Failure LocalIrritation Localized Tissue Saponification (Piperidine Basicity) Exposure->LocalIrritation Direct Contact CYP450 Hepatic CYP450 Oxidation (Quinoline Core) Absorption->CYP450 Systemic Circulation Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Phase I Metabolism DNABinding DNA Intercalation (Mutagenicity Risk) Epoxide->DNABinding Nucleophilic Attack ProteinBinding Protein Covalent Binding (Hepatotoxicity Risk) Epoxide->ProteinBinding Cellular Damage

Fig 1: Mechanistic toxicology pathway of quinoline-piperidine derivatives driving PPE requirements.

Quantitative Hazard Summary

To translate these mechanisms into operational parameters, we summarize the physicochemical and toxicological data typical of this chemical class :

Property / HazardEstimated Value / GHS ClassOperational Implication
GHS Health Hazards Acute Tox. 4 (Oral/Dermal), Eye Irrit. 2AMandates strict barrier protection (nitrile, orbital eye seals).
GHS Environmental Aquatic Chronic 2 (H411)Absolute prohibition of drain disposal; requires incineration.
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires local exhaust ventilation.
Basicity (pKa) ~10.0 - 10.5 (Piperidine)Neutralization required during spill cleanup to prevent volatilization.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. The specific chemical properties of 7-(4-Piperidinyloxy)quinoline dictate the following specialized PPE :

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloved, Nitrile (min 0.11 mm thickness)Basic amines can permeate and degrade thin latex. Nitrile offers superior chemical resistance to basic organic compounds. Double gloving provides a fail-safe against micro-tears during handling.
Eye Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1)Standard safety glasses lack orbital seals. The basicity of the piperidinyloxy group poses a severe risk of corneal saponification upon aerosol contact.
Respiratory N95/P100 particulate respirator (if outside BSC)Dry powders form fine aerosols. The quinoline core poses suspected mutagenic risks upon systemic absorption via alveolar capillary beds.
Body Protection Tyvek® disposable lab coat or chemically resistant apronPrevents the accumulation of micro-particulates on woven cotton fabrics, which can lead to prolonged dermal exposure and systemic absorption.

Operational Workflows: Step-by-Step Handling

Handling the dry powder presents the highest risk of exposure. The following protocol utilizes a "closed-system" approach to minimize aerosolization.

Phase 1: Pre-Operation & Environmental Control
  • Establish Containment: Conduct all handling inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.

    • Self-Validation Check: Before opening the chemical container, hold a small piece of tissue paper at the bottom edge of the sash. The paper must pull inward, confirming active directional airflow.

  • Static Dissipation: Dry powders of basic amines are highly prone to static cling, causing them to "jump" and aerosolize. Wipe the exterior of the chemical container, the balance, and your gloves with a static-dissipative cloth or use an anti-static ionizer bar.

Phase 2: Weighing and Solubilization
  • Tare a Sealed System: Do not weigh this compound directly onto an open, flat weigh boat. Instead, place a sealable amber glass vial on the balance and tare it.

  • Transfer: Using a static-free micro-spatula, transfer the estimated required mass into the vial.

  • Seal and Verify: Cap the vial tightly before removing it from the balance to read the final weight. If more material is needed, return the sealed vial to the balance, uncap, add material, and recap.

  • In-Situ Solubilization: To prepare stock solutions (typically in DMSO or Methanol), do not reopen the vial. Inject the solvent directly through the septum of the sealed vial using a syringe. This completely eliminates the risk of dry powder aerosolization during the solvation phase.

Emergency Spill Response & Decontamination Protocol

In the event of a powder spill outside of primary containment, immediate and chemically logical action is required.

  • Isolate and Evacuate: Immediately step back, alert personnel in the vicinity, and allow aerosols to settle for at least 15 minutes.

  • Don Emergency PPE: Upgrade to a Powered Air-Purifying Respirator (PAPR) and heavy-duty nitrile gloves before re-entering the spill zone.

  • Chemical Containment (No Sweeping): Never sweep dry chemical powders, as this drastically increases airborne concentrations.

    • Mechanistic Action: Cover the spill with absorbent pads lightly dampened with a weakly acidic solution (e.g., 1% acetic acid or citric acid).

    • Causality: The acid neutralizes the basic piperidine ring, converting the lipophilic free-base into a highly water-soluble, non-volatile salt. This prevents the chemical from smearing across the benchtop.

  • Decontamination: Wipe the area inward from the edges. Scrub the surface with an alcohol-based solvent (e.g., isopropanol) to pick up any residual lipophilic quinoline, followed by a final wash with soap and water .

    • Self-Validation Check: Swab the cleaned area with a wet pH indicator strip. A neutral reading (pH 7) confirms the complete removal of the basic piperidine residue.

Waste Disposal Plan

Because quinoline derivatives are highly toxic to aquatic ecosystems (H411), strict adherence to environmental disposal protocols is mandatory .

  • Solid Waste: All contaminated consumables (spatulas, weigh papers, empty vials, and the outer layer of double gloves) must be placed in a dedicated, puncture-proof chemical waste bin marked for High-Temperature Incineration .

  • Liquid Waste: Absolutely no drain disposal. Collect all organic solutions (e.g., DMSO/MeOH stocks) and aqueous washings in a clearly labeled, secondary-contained Halogen-Free Organic Waste carboy.

References

  • Safety Data Sheet: Quinoline (Trade name: 111050). DC Fine Chemicals. Available at: [Link]

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